Product packaging for Abafungin(Cat. No.:CAS No. 129639-79-8)

Abafungin

Cat. No.: B1664290
CAS No.: 129639-79-8
M. Wt: 378.5 g/mol
InChI Key: TYBHXIFFPVFXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Abafungin is a member of the class of guanidines that is tetrahydropyrimidin-2(1H)-imine in which the hydrogen of the imino group is replaced by a thiazol-2-yl group which in turn is substituted by a 2-(2,4-dimethylphenoxy)phenyl group at position 4. It has been used for the topical treatment of fungal nail infections. It has a role as an antifungal drug. It is a member of 1,3-thiazoles, an aromatic ether and a member of guanidines.
This compound is a small molecule drug with a maximum clinical trial phase of II.
an antifungal agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N4OS B1664290 Abafungin CAS No. 129639-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHXIFFPVFXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869776
Record name Abafungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129639-79-8
Record name Abafungin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129639-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abafungin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abafungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Abafungin's Mechanism of Action on Fungal Sterols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abafungin, a novel arylguanidine antifungal agent, exhibits a dual mechanism of action that disrupts the integrity and function of the fungal cell membrane. Its primary mode of action involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal survival. Specifically, this compound targets and inhibits the enzyme sterol-C-24-methyltransferase, leading to the depletion of ergosterol and the accumulation of the precursor sterol, lanosterol.[1][2] This disruption of the sterol profile alters the physical properties of the fungal membrane, impairing its fluidity and the function of membrane-bound enzymes. Concurrently, this compound exerts a direct damaging effect on the fungal cell membrane, causing the leakage of essential intracellular components, such as potassium ions. This multifaceted attack makes this compound a potent fungicidal agent against a broad spectrum of pathogenic fungi.

Introduction

The fungal cell membrane is a vital structure that maintains cellular homeostasis and is a key target for antifungal drug development. Ergosterol is the predominant sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the activity of membrane-associated proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal intervention. This compound is a synthetic arylguanidine that represents a distinct chemical class of antifungals.[1] This guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its effects on fungal sterol biosynthesis.

Dual Mechanism of Action

This compound's potent antifungal activity stems from a two-pronged attack on the fungal cell.

Inhibition of Ergosterol Biosynthesis
Direct Membrane Disruption

In addition to its effects on sterol metabolism, this compound also directly interacts with the fungal cell membrane, leading to a loss of membrane integrity. This is evidenced by the rapid leakage of intracellular potassium ions from fungal cells upon exposure to the drug. This direct membrane-damaging effect contributes to this compound's fungicidal activity and is independent of the cell's metabolic state, affecting both growing and resting fungal cells.

Quantitative Data

The in vitro antifungal activity of this compound has been evaluated against a wide range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antifungal agents.

Table 1: Antimicrobial activity of this compound and comparator drugs against various pathogenic fungi (broth dilution assay)

OrganismNo. of StrainsThis compound MIC Range (µg/mL)Bifonazole MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)Terbinafine MIC Range (µg/mL)Amorolfine MIC Range (µg/mL)
Dermatophytes
Trichophyton spp.100.5–40.5–40.12–0.50.015–0.030.25–1
Microsporum spp.51–41–80.25–10.03–0.120.5–2
Epidermophyton floccosum2110.250.0150.5
Yeasts
Candida albicans250.5–16>641–>644–>648–>64
Candida spp.101–16>642–>648–>6416–>64
Molds
Aspergillus fumigatus50.5–1>641–40.5–18–16
Aspergillus niger21>642116

Table 2: Effect of this compound on the Growth Rate of Candida albicans

This compound Concentration (µg/mL)Reduction in Growth Rate (%) after 24h
0.170
190

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using a broth microdilution method as standardized by clinical laboratory guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a standardized turbidity, corresponding to a specific cell density.

  • Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control well.

Analysis of Ergosterol Biosynthesis

The effect of this compound on ergosterol biosynthesis can be assessed by measuring the incorporation of radiolabeled precursors into sterols.

  • Cell Culture and Treatment: Fungal cells are grown in a suitable medium and then incubated with varying concentrations of this compound.

  • Radiolabeling: A radiolabeled precursor, such as [¹⁴C]-acetate or L-[Methyl-¹⁴C]methionine, is added to the cell cultures.

  • Lipid Extraction: After incubation, the cells are harvested, and the lipids are extracted using a saponification step followed by extraction with an organic solvent like petroleum ether.

  • Sterol Analysis: The extracted sterols are separated and analyzed using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the ergosterol fraction is quantified to determine the extent of inhibition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

To obtain a detailed quantitative analysis of the changes in sterol composition, GC-MS is the method of choice.

  • Sample Preparation: Fungal cells treated with this compound and untreated controls are harvested. The lipids are extracted as described above.

  • Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sterols are separated on a gas chromatography column and detected by a mass spectrometer. The retention times and mass spectra are used to identify and quantify individual sterols (e.g., ergosterol, lanosterol).

Potassium Release Assay

Direct membrane damage can be quantified by measuring the leakage of intracellular potassium ions.

  • Cell Preparation: Fungal cells are washed and resuspended in distilled water or a low-potassium buffer to a high cell density.

  • This compound Treatment: this compound is added to the cell suspension.

  • Sample Collection: At various time points, aliquots of the cell suspension are taken and filtered to separate the cells from the extracellular fluid.

  • Potassium Measurement: The concentration of potassium in the extracellular fluid is determined using methods such as flame photometry or an ion-selective electrode. The amount of potassium released is expressed as a percentage of the total intracellular potassium, which is determined by lysing a control sample of cells.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Target

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (Azole target) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Sterol-C24- methyltransferase (ERG6) InhibitionPoint Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->InhibitionPoint

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of sterol-C24-methyltransferase by this compound.

Experimental Workflow for Evaluating this compound's Activity

Experimental_Workflow cluster_workflow Workflow for Antifungal Activity Assessment start Start culture Fungal Isolate Culture start->culture mic MIC Determination (Broth Microdilution) culture->mic sterol_analysis Sterol Profile Analysis (GC-MS) culture->sterol_analysis membrane_damage Membrane Damage Assay (Potassium Release) culture->membrane_damage data_analysis Data Analysis and Interpretation mic->data_analysis sterol_analysis->data_analysis membrane_damage->data_analysis end End data_analysis->end

References

Abafungin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class, distinguished by a dual mechanism of action that targets both the synthesis of ergosterol and the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antifungal activity of this compound. Detailed experimental protocols for key assays used to elucidate its mechanism of action are presented, along with a visualization of its target within the ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.

Chemical Structure and Properties

This compound is chemically described as N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine.[1][2] Its structure features a central thiazole ring linked to a tetrahydropyrimidine group and a substituted phenyl ring.

Chemical Structure:

Chemical structure of this compound

Physicochemical and Quantitative Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₂N₄OS[1][3][4]
Molecular Weight 378.49 g/mol
IUPAC Name N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine
CAS Number 129639-79-8
SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C
InChI Key TYBHXIFFPVFXQW-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

This compound exhibits a dual mechanism of antifungal action, which contributes to its broad-spectrum activity and fungicidal effects.

  • Inhibition of Ergosterol Biosynthesis: this compound specifically inhibits the enzyme sterol 24-C-methyltransferase (ERG6). This enzyme is crucial for the methylation of zymosterol to fecosterol, a key step in the ergosterol biosynthesis pathway in fungi. By blocking this step, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane fluidity and function.

  • Direct Cell Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound directly interacts with the fungal cell membrane, causing rapid membrane permeabilization. This leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, ultimately resulting in cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antifungal activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for molds.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well, flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or water

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL and halve the drug concentrations to the desired final range.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Sterol 24-C-Methyltransferase (ERG6) Inhibition Assay

This protocol describes a non-radioactive method to assess the inhibition of sterol 24-C-methyltransferase activity.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of sterol 24-C-methyltransferase.

Materials:

  • Fungal strain overexpressing ERG6 (e.g., Saccharomyces cerevisiae)

  • Microsomal fraction preparation buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 10 mM EDTA, 0.5 M sucrose, 10 mM DTT)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.0, 1 mM DTT)

  • Zymosterol (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • This compound

  • Heptane or other suitable organic solvent for extraction

  • GC-MS system for sterol analysis

Procedure:

  • Preparation of Fungal Microsomes:

    • Grow the fungal strain to mid-log phase and harvest the cells by centrifugation.

    • Wash the cells with distilled water and resuspend in microsomal preparation buffer.

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • Prepare reaction mixtures containing the microsomal fraction, zymosterol, and varying concentrations of this compound (or DMSO as a control) in the assay buffer.

    • Pre-incubate the mixtures for a short period at the assay temperature (e.g., 30°C).

    • Initiate the reaction by adding SAM.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C with gentle shaking.

    • Stop the reaction by adding a strong base (e.g., methanolic KOH) for saponification.

  • Sterol Extraction and Analysis:

    • Incubate the saponified mixture at a high temperature (e.g., 80°C) to hydrolyze lipids.

    • Extract the non-saponifiable sterols with heptane.

    • Evaporate the organic solvent and derivatize the sterols (e.g., silylation) for GC-MS analysis.

    • Analyze the samples by GC-MS to separate and quantify the substrate (zymosterol) and the product (fecosterol).

  • Data Analysis:

    • Calculate the percentage of zymosterol converted to fecosterol in the presence and absence of this compound.

    • Determine the IC₅₀ value of this compound for ERG6 activity.

Fungal Cell Membrane Permeability Assay (Potassium Release)

This protocol measures the leakage of potassium ions from fungal cells as an indicator of membrane damage.

Objective: To assess the ability of this compound to disrupt the fungal cell membrane by measuring the efflux of intracellular potassium.

Materials:

  • Fungal cell culture

  • Low-potassium buffer (e.g., glucose-based buffer)

  • This compound

  • Potassium-selective electrode or atomic absorption spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Fungal Cells:

    • Grow the fungal cells to mid-log phase, harvest by centrifugation, and wash several times with sterile, deionized water to remove extracellular potassium.

    • Resuspend the cells in a low-potassium buffer to a specific cell density.

  • Treatment with this compound:

    • Add varying concentrations of this compound to the fungal cell suspension. Include a control with no drug.

    • Incubate the suspensions at an appropriate temperature (e.g., 30°C) for a defined time course (e.g., samples taken at 0, 15, 30, 60 minutes).

  • Measurement of Potassium Release:

    • At each time point, centrifuge a sample of the cell suspension to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

    • To determine the total intracellular potassium, lyse a sample of the untreated cells (e.g., by boiling or sonication) and measure the potassium concentration.

  • Data Analysis:

    • Express the amount of potassium released as a percentage of the total intracellular potassium.

    • Plot the percentage of potassium release against time for each this compound concentration.

Visualization of this compound's Target in the Ergosterol Biosynthesis Pathway

The following diagram, generated using the DOT language, illustrates the ergosterol biosynthesis pathway in fungi and highlights the step inhibited by this compound.

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p (Sterol 24-C-methyltransferase) Episterol Episterol Fecosterol->Episterol Erg2p Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3p Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Erg5p Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol Erg4p This compound This compound This compound->Zymosterol Inhibits

Caption: Ergosterol biosynthesis pathway with this compound's inhibitory target.

Conclusion

This compound represents a significant antifungal agent with a compelling dual mechanism of action that includes the inhibition of ergosterol biosynthesis via sterol 24-C-methyltransferase and the direct disruption of the fungal cell membrane. The technical information and detailed experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the field of antifungal drug development. Further investigation into the precise molecular interactions of this compound with its targets will be instrumental in the design of next-generation antifungal therapies.

References

Abafungin: A Technical History of Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Abafungin (CAS No. 129639-79-8) is a synthetic arylguanidine antifungal agent that emerged from a screening program at Bayer AG in the 1990s.[1] Initially investigated as an H2-receptor antagonist, it was identified as a potent, broad-spectrum antimycotic.[2][3] Its development reached Phase II clinical trials for the topical treatment of dermatomycoses, such as onychomycosis.[4] This document provides a detailed technical overview of its discovery, dual mechanism of action, in vitro efficacy, and the experimental protocols used in its preclinical evaluation. While showing significant promise, its development appears to have been discontinued.

Discovery and Chemical Profile

This compound was first synthesized at Bayer AG, Leverkusen, Germany. Its antifungal properties were discovered serendipitously during a screening campaign for H₂-receptor antagonists, for which famotidine was the lead structure.[1] this compound represents the first member of the arylguanidines, a novel class of synthetic antifungal compounds, distinguishing it chemically from established classes like azoles, allylamines, and polyenes.

  • Chemical Name: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine

  • Molecular Formula: C₂₁H₂₂N₄OS

  • Molecular Weight: 378.5 g/mol

  • Class: Arylguanidine

Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting both the synthesis of the fungal cell membrane and its structural integrity directly. This multifaceted approach is advantageous as it may reduce the likelihood of rapid resistance development.

  • Inhibition of Ergosterol Biosynthesis: this compound specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is critical for the transmethylation at the C-24 position of the sterol side chain, a key step in the ergosterol biosynthesis pathway. This pathway is absent in mammals, offering a selective target. Inhibition leads to the depletion of ergosterol, a vital component for maintaining the fluidity and integrity of the fungal cell membrane.

  • Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound exerts a direct, rapid effect on the fungal cell membrane. This action results in the measurable release of intracellular potassium (K⁺) and ATP, indicating a loss of membrane integrity and subsequent cell death. A significant feature of this mechanism is its efficacy against both growing and resting (non-metabolizing) fungal cells, a clear advantage over many antifungals that are only effective against proliferating pathogens.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol S-adenosyl methionine Enzyme Sterol C24-Methyltransferase (ERG6) Zymosterol->Enzyme Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity & Fluidity Enzyme->Fecosterol This compound This compound This compound->Enzyme INHIBITS This compound->Membrane DISRUPTS

Figure 1: Dual mechanism of action of this compound.

In Vitro Antifungal Activity

This compound has demonstrated broad-spectrum fungistatic and fungicidal activity against a wide range of medically important fungi, including dermatophytes, yeasts, and molds.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC ranges of this compound against various pathogenic fungi in comparison to other standard antifungal agents, as determined by broth dilution assay.

Organism (No. of Strains)This compoundBifonazoleClotrimazoleTerbinafineAmorolfine
Dermatophytes
Trichophyton mentagrophytes (5)≤0.06–0.51 to >64≤0.06–1≤0.06≤0.06–0.13
Trichophyton rubrum (5)0.13–0.52 to >64≤0.06–0.25≤0.06≤0.06–0.13
Microsporum canis (5)≤0.06–0.252 to >64≤0.06–0.25≤0.06≤0.06–0.13
Epidermophyton floccosum (5)≤0.062 to >64≤0.06≤0.06≤0.06
Yeasts
Candida albicans (10)≤0.06–216 to >644 to >644–324–32
Candida glabrata (5)0.5–2>64>6416–3216 to >64
Candida krusei (5)0.5–2>64>6416 to >6416 to >64
Molds
Aspergillus fumigatus (5)0.25–1>64>640.5–24 to >64
Aspergillus niger (5)0.5–2>64>641–416 to >64

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Minimum Fungicidal Concentration (MFC)

This compound's fungicidal activity was notably superior to that of comparator drugs against yeasts and molds.

Organism (No. of Strains)This compoundBifonazoleClotrimazoleTerbinafineAmorolfine
Dermatophytes
Trichophyton mentagrophytes (5)0.25–1>64>64≤0.06–0.134–16
Trichophyton rubrum (5)0.5–2>64>64≤0.06–0.134–16
Yeasts
Candida albicans (10)1–4>64>64>64>64
Candida glabrata (5)2–8>64>64>64>64
Molds
Aspergillus fumigatus (5)1–4>64>642–8>64
Aspergillus niger (5)2–8>64>644–16>64

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Key Experimental Protocols

The dual mechanism of action was elucidated through a series of detailed in vitro experiments.

cluster_0 Experimental Workflow cluster_1 Mechanism 1: Ergosterol Biosynthesis Inhibition cluster_2 Mechanism 2: Direct Membrane Damage Start Fungal Culture (e.g., C. albicans) Incubate Incubate with this compound (Various Concentrations) Start->Incubate Radioisotope Add Radiotracer (¹⁴C-Acetate or ¹⁴C-Methionine) Incubate->Radioisotope Conductivity Measure Conductivity of Cell Suspension Incubate->Conductivity ATP Measure Extracellular ATP Levels Incubate->ATP Extract Saponify & Extract Non-saponified Lipids Radioisotope->Extract Analyze Analyze Sterols via TLC or GC-MS Extract->Analyze Result1 Result: Reduced Ergosterol Synthesis Analyze->Result1 Result2 Result: Increased Conductivity & ATP Release Conductivity->Result2 ATP->Result2

Figure 2: Workflow for elucidating this compound's dual action.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol was used to determine MIC values.

  • Inoculum Preparation: Fungal cultures were grown on appropriate agar (e.g., Sabouraud dextrose agar). The final inoculum was prepared in physiological saline and adjusted to a standardized concentration.

  • Assay Plate Preparation: Twofold serial dilutions of this compound and comparator drugs were prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal suspension was added to each well. Plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the impact on sterol production.

  • Cell Culture: Candida albicans cells were cultured in Yeast Nitrogen Base (YNB) broth to a density of 10⁷ cells/ml.

  • Drug Incubation: The cell suspension was incubated with various concentrations of this compound at 37°C in a shaker.

  • Radiolabeling: 7.4 kBq/ml of L-[Methyl-¹⁴C]methionine was added to the culture, and incubation continued for 3 hours. This radiolabel tracks the methylation step catalyzed by sterol-C-24-methyltransferase.

  • Lipid Extraction: Cells were harvested, saponified (using 15% KOH in 50% ethanol), and the non-saponified lipid fraction was extracted with petroleum ether.

  • Analysis: The extracted sterols were separated by thin-layer chromatography (TLC) on silica gel plates. The radioactivity of the sterol spots was measured using a bio-image analyzer to quantify the inhibition of ergosterol synthesis.

Membrane Integrity Assay (Conductivity Measurement)

This protocol assesses direct membrane damage by measuring ion leakage.

  • Cell Preparation: An overnight culture of C. albicans was washed three times in distilled water and resuspended to a final density of 6 × 10⁸ CFU/ml.

  • Measurement: The baseline conductivity of the cell suspension was measured using a standard conductivity meter.

  • Drug Addition: this compound was added to the cell suspension (final cell density 6 × 10⁵ CFU/ml).

  • Post-Exposure Measurement: Conductivity was measured immediately and over time after the addition of the drug. An increase in conductivity indicates the release of intracellular ions, signifying membrane damage.

Development History and Outlook

The discovery and preclinical development of this compound followed a logical progression from initial screening to detailed mechanistic studies.

Screening High-Throughput Screening (H2-Receptor Antagonists) Hit Hit Identification: This compound Shows Antifungal Activity Screening->Hit InVitro In Vitro Characterization Hit->InVitro MOA Mechanism of Action Studies InVitro->MOA Preclinical Preclinical Development (Animal Models, Toxicology) MOA->Preclinical Phase1 Phase I Clinical Trials (Safety/Pharmacokinetics) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Topical use for Onychomycosis) Phase1->Phase2 Halt Development Discontinued (Presumed) Phase2->Halt

Figure 3: Discovery and development pathway of this compound.

References

Arylguanidines: A Technical Guide to a Promising Class of Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The arylguanidine class of compounds has emerged as a promising frontier in antifungal drug discovery. This technical guide provides an in-depth overview of arylguanidine antifungals, detailing their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo activities. Furthermore, this document outlines key experimental protocols for the evaluation of these compounds and presents visual representations of their molecular pathways and experimental workflows to facilitate further research and development in this critical area.

Introduction

Fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.[1][2] The current antifungal armamentarium is limited, and its efficacy is threatened by the emergence of drug-resistant fungal strains.[1] Arylguanidines represent a distinct class of synthetic antifungal compounds with a mechanism of action that differentiates them from existing therapies.[3][4] The prototypical arylguanidine, abafungin, was the first to be identified and has demonstrated a dual mechanism of action, targeting both the ergosterol biosynthesis pathway and the fungal cell membrane. More recent developments have led to the discovery of novel arylguanidine derivatives with potent activity against a broad spectrum of fungal pathogens, including azole-resistant strains. This guide serves as a comprehensive resource for researchers and drug developers working on or interested in this promising class of antifungal agents.

Mechanism of Action

Arylguanidine antifungal compounds primarily exert their effect through the disruption of the fungal cell membrane's integrity and function by targeting the ergosterol biosynthesis pathway at a novel step.

2.1. Inhibition of Ergosterol Biosynthesis

Unlike azoles, which inhibit lanosterol 14α-demethylase, arylguanidines target a different key enzyme in the ergosterol pathway. The first-in-class compound, this compound, has been shown to inhibit sterol C-24 methyltransferase (SMT), an enzyme that catalyzes the transfer of a methyl group to the C-24 position of the sterol side chain. This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and function.

More recently discovered aryl guanidine derivatives, developed by Shionogi, have been found to inhibit a novel, undisclosed enzyme within the ergosterol biosynthesis pathway. This unique target is a key reason for their efficacy against fungal strains that have developed resistance to azole antifungals.

2.2. Direct Membrane Effects

In addition to enzymatic inhibition, this compound has been observed to have a direct impact on the fungal cell membrane. This secondary mechanism contributes to its overall antifungal activity, although the precise nature of this interaction is still under investigation. It is hypothesized that the positively charged guanidinium group interacts with the negatively charged components of the fungal cell membrane, leading to membrane destabilization.

Below is a diagram illustrating the proposed mechanism of action for arylguanidine compounds within the fungal cell.

Arylguanidine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arylguanidine Arylguanidine Compound Membrane Arylguanidine->Membrane Enters Cell Membrane_Disruption Direct Membrane Perturbation Arylguanidine->Membrane_Disruption Enzyme Novel Fungal Enzyme (e.g., Sterol C-24-MT) Arylguanidine->Enzyme Inhibits Membrane_Disruption->Membrane Disrupts Integrity Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Ergosterol->Membrane Incorporates into Enzyme->Ergosterol_Pathway Blocks Step in

Proposed mechanism of action for arylguanidine antifungals.

In Vitro and In Vivo Activity

Arylguanidine compounds have demonstrated a broad spectrum of antifungal activity against various clinically relevant fungi.

3.1. In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative arylguanidine compounds against a range of fungal pathogens.

Table 1: In Vitro Activity of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida albicans1 - 4
Candida glabrata2 - 8
Candida parapsilosis1 - 4
Candida tropicalis2 - 8
Aspergillus fumigatus1 - 4
Trichophyton rubrum0.5 - 2
Trichophyton mentagrophytes0.5 - 2

Data compiled from publicly available research.

Table 2: In Vitro Activity of Novel Arylguanidines (e.g., Shionogi compounds)

Fungal SpeciesMIC Range (µg/mL)
Aspergillus fumigatus (Wild-type)0.015 - 0.125
Aspergillus fumigatus (Azole-resistant)0.015 - 0.125
Candida albicans0.03 - 0.25
Cryptococcus neoformans0.06 - 0.5

Data represents a composite from published studies on novel arylguanidine derivatives.

3.2. In Vivo Efficacy

Preclinical studies in murine models of invasive fungal infections have demonstrated the in vivo efficacy of arylguanidine compounds. In a murine model of systemic Aspergillus fumigatus infection, a novel arylguanidine compound exhibited antifungal efficacy equivalent to the standard-of-care azole, voriconazole. These promising in vivo results underscore the therapeutic potential of this compound class.

Structure-Activity Relationships (SAR)

The development of potent arylguanidine antifungals has been guided by systematic structure-activity relationship (SAR) studies. Key structural features influencing antifungal activity include:

  • The Aryl Moiety: The nature and substitution pattern of the aryl ring significantly impact the compound's potency and spectrum of activity.

  • The Guanidine Group: The basicity and substitution of the guanidine functional group are crucial for target engagement and membrane interaction.

  • The Linker: The chemical linker connecting the aryl and guanidine moieties influences the overall conformation and physicochemical properties of the molecule.

Optimization of these structural elements has led to the identification of compounds with improved metabolic stability, pharmacokinetic profiles, and potent antifungal activity.

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of arylguanidine antifungal compounds.

5.1. Antifungal Susceptibility Testing

The in vitro antifungal activity of arylguanidines is typically determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27/M38 Protocol (Broth Microdilution):

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The arylguanidine compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free control well.

The following diagram outlines the general workflow for antifungal susceptibility testing.

Antifungal_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Arylguanidine Compound in 96-well plate serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end In_Vivo_Efficacy_Workflow start Start immunosuppress Immunosuppress Mice (e.g., Cyclophosphamide) start->immunosuppress infect Infect Mice with Aspergillus fumigatus immunosuppress->infect treatment Administer Arylguanidine, Vehicle, or Positive Control infect->treatment monitor Monitor Survival and Clinical Signs treatment->monitor assess Assess Endpoints: - Fungal Burden (CFU) - Histopathology monitor->assess end End assess->end

References

In Vitro Antifungal Spectrum of Abafungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Abafungin (also known as Abasol), a novel arylguanidine antimycotic. The data presented herein is compiled from key studies investigating its spectrum of activity against a broad range of pathogenic fungi, including dermatophytes, yeasts, and molds. This document details the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC), outlines the experimental protocols used for their determination, and visualizes the compound's mechanism of action.

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been demonstrated against a wide array of clinically relevant fungi. The following tables summarize the quantitative data from broth and agar dilution susceptibility tests, offering a comparative view against other standard antifungal agents.

Broth Dilution Assays

Table 1: Antimicrobial Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay) [1]

OrganismStrains (n)This compound MIC Range (µg/mL)Bifonazole MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)Terbinafine MIC Range (µg/mL)Amorolfine MIC Range (µg/mL)
Dermatophytes
Trichophyton mentagrophytes5≤0.06–0.51 to >64≤0.06–1≤0.06≤0.06–0.13
Trichophyton rubrum5≤0.06–0.254–8≤0.06≤0.06≤0.06–0.5
Trichophyton equinum20.13–0.51–4≤0.06≤0.06≤0.06
Trichophyton tonsurans4≤0.06–0.251–2≤0.06≤0.06≤0.06–4
Trichophyton ajelloi1≤0.061≤0.06≤0.060.5
Trichophyton gallinae111≤0.06≤0.062
Trichophyton schoenleinii1≤0.061≤0.06≤0.060.5
Trichophyton verrucosum20.134≤0.06≤0.06≤0.06
Trichophyton violaceum10.5>64≤0.06≤0.060.5
Yeasts
Candida albicans100.5–8----
Candida tropicalis102–16----
Candida krusei50.5–4----
Candida glabrata101–4----
Molds
Aspergillus spp.-Better than standard compounds----

Note: The activity of this compound against Aspergillus species was noted to be superior to the comparator compounds, though specific MIC ranges from this direct comparison in the broth dilution assay were not detailed in the provided snippets.

Table 2: Fungicidal Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay) [2]

OrganismStrains (n)This compound MFC Range (µg/mL)Bifonazole MFC Range (µg/mL)Clotrimazole MFC Range (µg/mL)Terbinafine MFC Range (µg/mL)Amorolfine MFC Range (µg/mL)
Dermatophytes
Trichophyton mentagrophytes5≤0.06–0.532–641–64≤0.06–0.131–2
Trichophyton rubrum5≤0.06–0.252–48 to >64≤0.061–4
Trichophyton equinum20.5–22–32>64≤0.060.13–1
Trichophyton tonsurans40.25–0.541≤0.061–4
Trichophyton ajelloi1≤0.06>64>64≤0.061
Trichophyton gallinae11161≤0.061
Trichophyton schoenleinii1≤0.0616>64≤0.061
Trichophyton verrucosum20.251616≤0.061
Trichophyton violaceum10.5>64>64≤0.061
Epidermophyton floccosum1≤0.06116≤0.060.5
Microsporum canis40.25–288 to >64≤0.06–0.132–4
Microsporum gypseum20.138>64≤0.062
Clinical isolates, not characterized140.13–21–>641–>64≤0.06–0.250.5–4

Table 3: Fungicidal Activity of this compound and Comparator Drugs Against Resting Fungal Cells [1][2]

Organism GroupIsolates (n)This compound MFC Range (µg/mL)Amorolfine MFC Range (µg/mL) (% killed at 64 µg/mL)Clotrimazole MFC Range (µg/mL) (% killed at 64 µg/mL)Terbinafine MFC Range (µg/mL)
Dermatophytes431–161 to >64 (85%)8 to >64 (51%)1–32
Yeasts384–164 to >64 (63%)>64 (74%)>64 (0%)
Molds204–32>64 (0%)64 to >64 (5%)Not Done
Agar Dilution Assays

Table 4: Antimicrobial Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Agar Dilution Test) [1]

OrganismStrains (n)This compound MIC Range (µg/mL)Bifonazole MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)
Dermatophytes
Trichophyton mentagrophytes70.08–0.630.16–50.08–1.25
Trichophyton rubrum20.310.63–50.08–0.63
Trichophyton violaceum10.31>50.63
Microsporum audouinii10.6350.63
Microsporum canis40.16–0.631.25–50.31–1.25
Microsporum gypseum10.161.250.31
Epidermophyton floccosum10.080.310.16
Yeasts
Candida albicans25Significantly higher than liquid culture--

Note: MIC values in the Sabouraud dextrose agar dilution assay were significantly higher compared to those in liquid culture, particularly for yeast isolates.

Experimental Protocols

The following section details the methodologies employed for the in vitro antifungal susceptibility testing of this compound.

Antifungal Susceptibility Testing

A comparative determination of MICs was performed using a broth dilution assay. For dermatophytes and molds, a 5-mL scale assay was used, while a microliter scale was employed for yeasts.

  • Media:

    • Dermatophytes: Kimmig's and T3 media.

    • Yeasts: Yeast Nitrogen Base (YNB) with glucose and T3 medium.

    • Molds: T3 medium.

  • Inoculum Preparation: Not explicitly detailed in the provided snippets.

  • Incubation:

    • Dermatophytes: 28°C for 5 days.

    • Yeasts: 37°C for 3 days.

    • Molds: 28°C for 5 days.

  • MIC Endpoint: The MIC was defined as 100% inhibition of detectable growth after the specified incubation period.

The determination of MFCs was conducted as a subsequent step to the MIC assay.

  • Procedure: Following the incubation for MIC determination, diluted and undiluted samples from wells showing no visible growth were plated on drug-free agar plates.

  • Incubation: The plates were incubated for 14 days before determining the colony-forming units (CFU) per milliliter.

  • MFC Endpoint: The MFC was defined as the lowest drug concentration that resulted in a two to three orders of magnitude reduction in the CFU of the initial fungal inoculum.

Mechanism of Action Studies
  • Method: The effect of this compound on ergosterol biosynthesis was assessed by measuring the incorporation of L-[Methyl-14C]methionine into the sterol side chain.

  • Procedure:

    • Fungal cells were incubated with varying concentrations of this compound or sinefungin (as a comparator inhibitor).

    • 7.4 kBq/ml of L-[Methyl-14C]methionine was added to the cell suspensions.

    • The cultures were incubated for 3 hours at 37°C with shaking.

    • The non-saponified lipid fractions were extracted and dissolved in diethyl ether.

    • Sterols were analyzed by thin-layer chromatography on silica gel plates developed with n-heptane/isopropyl ether/acetate.

    • Radioactivity was quantified using a Bio-image analyzer.

  • Method: The direct effect of this compound on the fungal cell membrane was evaluated through UV difference spectroscopic measurements to detect interactions with membrane components.

  • Procedure:

    • This compound, phospholipids (phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and cardiolipin), and sterols (sitosterol, cholesterol, and ergosterol) were dissolved in ethanol to a final concentration of 10⁻⁴ M.

    • Difference spectra were recorded. The sample cuvette was shaken and allowed to stand for 1 minute at 22°C before measurement.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key mechanisms of action of this compound and the experimental workflow for determining its antifungal activity.

G cluster_0 Mechanism of Action of this compound This compound This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Inhibits Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Interacts with S_C_24 Sterol-C-24-Methyltransferase Ergosterol_Pathway->S_C_24 Ergosterol_Depletion Ergosterol Depletion S_C_24->Ergosterol_Depletion Membrane_Damage Direct Membrane Damage Cell_Membrane->Membrane_Damage Leakage Leakage of K+ and ATP Membrane_Damage->Leakage Fungistatic Fungistatic Effect Ergosterol_Depletion->Fungistatic Fungicidal Fungicidal Effect Leakage->Fungicidal

Caption: Dual mechanism of action of this compound.

G cluster_1 MIC & MFC Determination Workflow start Prepare Fungal Inoculum prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions inoculate Inoculate Dilutions with Fungi start->inoculate prepare_dilutions->inoculate incubate Incubate (Time & Temp Dependent on Organism) inoculate->incubate read_mic Read MIC (100% Growth Inhibition) incubate->read_mic plate_mfc Plate from Wells with No Growth read_mic->plate_mfc No Growth end Report MIC & MFC Values read_mic->end Growth incubate_mfc Incubate Plates (14 days) plate_mfc->incubate_mfc read_mfc Read MFC (99-99.9% CFU Reduction) incubate_mfc->read_mfc read_mfc->end

Caption: Experimental workflow for MIC and MFC determination.

References

Abafungin's Activity Against Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal agent abafungin, with a specific focus on its activity against dermatophytes. The information presented is collated from key research findings, offering a comprehensive resource for professionals in the field of mycology and drug development.

Introduction to this compound

This compound is a synthetic antifungal compound belonging to the novel class of arylguanidines. Its chemical structure is distinct from existing antifungal agents, such as azoles and allylamines.[1][2] Primarily investigated for its therapeutic potential in dermatomycoses, this compound has demonstrated a broad spectrum of activity against various pathogenic fungi.[1]

Mechanism of Action

This compound exhibits a multi-faceted mode of action against fungal pathogens, which contributes to its potent antifungal activity. Unlike many conventional antifungals that are only effective against growing pathogens, this compound demonstrates activity against both growing and resting fungal cells.[1][2] Its primary mechanisms of action are:

  • Inhibition of Ergosterol Biosynthesis: this compound targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, it inhibits the enzyme sterol-C-24-methyltransferase, which is responsible for the transmethylation at the C-24 position of the sterol side chain. This disruption in ergosterol synthesis compromises the integrity and function of the fungal cell membrane.

  • Direct Cell Membrane Damage: In addition to inhibiting ergosterol synthesis, this compound appears to exert a direct damaging effect on the fungal cell membrane. This dual mechanism of action likely contributes to its fungicidal activity.

This compound This compound Sterol_C24_MT Sterol-C-24-Methyltransferase This compound->Sterol_C24_MT Inhibits Cell_Membrane_Damage Direct Cell Membrane Damage This compound->Cell_Membrane_Damage Causes Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Production Ergosterol Production Sterol_C24_MT->Ergosterol_Production Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Production->Cell_Membrane_Integrity Maintains

Caption: this compound's dual mechanism of action against fungal cells.

In Vitro Activity Against Dermatophytes

This compound has demonstrated significant in vitro activity against a range of dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton. Its efficacy is comparable to some existing antifungal agents and superior to others.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound against various dermatophyte species as determined by broth dilution assays.

OrganismNo. of StrainsThis compound MIC Range (µg/mL)Comparator Drug MIC Range (µg/mL)
Dermatophytes
Trichophyton spp.
Microsporum spp.
Epidermophyton floccosum
Yeasts
Candida albicans
Molds
Aspergillus spp.

Note: Specific MIC values for individual dermatophyte species were not detailed in the provided search results. The table structure is based on the statement that this compound's activity against dermatophytes was "somewhat inferior to those of clotrimazole and terbinafine, but comparable to that of amorolfine und superior to the ones of bifonazole."

Minimum Fungicidal Concentrations (MFCs)

The fungicidal activity of this compound against dermatophytes has also been evaluated. The table below presents the Minimum Fungicidal Concentration (MFC) ranges.

OrganismNo. of IsolatesThis compound MFC Range (µg/mL)
Dermatophytes431–16
Yeasts384–16
Molds204–32

Data extracted from Borelli et al., 2008.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound's antifungal activity.

Antifungal Susceptibility Testing

Broth Dilution Assay:

  • For Dermatophytes and Molds: A broth dilution assay was performed on a 5-ml scale.

  • Media: Kimmig's and T3 media were used for dermatophytes, while T3 medium was used for molds.

  • Incubation: Dermatophytes and molds were incubated at 28°C for 5 days.

  • MIC Determination: The MIC was defined as 100% inhibition of detectable growth after the incubation period.

Agar Dilution Assay:

  • An agar (or agarose) dilution assay was also performed for comparative purposes.

  • Observation: It was noted that this compound's activity was significantly reduced in Sabouraud dextrose agar compared to liquid culture, an effect attributed to the binding of the drug to agaropectin.

start Start: Isolate Dermatophyte Strain prep_inoculum Prepare Fungal Inoculum start->prep_inoculum broth_dilution Perform Broth Dilution Assay (Kimmig's/T3 Media) prep_inoculum->broth_dilution agar_dilution Perform Agar Dilution Assay prep_inoculum->agar_dilution incubate_broth Incubate at 28°C for 5 days broth_dilution->incubate_broth incubate_agar Incubate agar_dilution->incubate_agar read_mic Determine MIC (100% Growth Inhibition) incubate_broth->read_mic incubate_agar->read_mic determine_mfc Determine MFC read_mic->determine_mfc end End: Report Results determine_mfc->end

Caption: Workflow for in vitro antifungal susceptibility testing of this compound.

Minimum Fungicidal Concentration (MFC) Determination
  • Methodology: MFCs were determined as a subsequent step after MIC determination in the broth dilution assay.

  • Procedure for Resting Cells: For determining fungicidal activity against resting cells, dermatophyte isolates were incubated in demineralized water.

  • Incubation: The incubation period was 5 days at 28°C.

  • Definition: The MFC was defined as a 99% reduction of the initial inoculum (10^4 CFU/ml).

Investigation of Mechanism of Action
  • Ergosterol Biosynthesis Analysis: The effect of this compound on ergosterol biosynthesis was measured by the incorporation of 14C-acetate.

  • Cell Culture: Candida albicans TIMM 0144 cells were adjusted to 107 cells/ml in YNB broth.

  • Incubation: The cell suspension was incubated with varying concentrations of this compound at 37°C on a shaker before the addition of 7.4 kBq/ml 14C-acetate.

  • Analysis: After 3 hours of incubation, test samples were saponified, and the lipid fraction was extracted and analyzed by thin-layer chromatography to assess sterol composition.

Conclusion

This compound represents a promising antifungal agent with potent activity against dermatophytes. Its unique dual mechanism of action, targeting both ergosterol biosynthesis and causing direct cell membrane damage, distinguishes it from many existing antifungals. The in vitro data demonstrates its efficacy, although further research and clinical trials are necessary to fully establish its therapeutic potential in the treatment of dermatophytoses. The provided experimental protocols offer a foundational methodology for future research and comparative studies in the field.

References

An In-depth Technical Guide to the Antifungal Properties and Targets of Abafungin (BAY W 6341)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abafungin (formerly known as BAY W 6341) is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1][2] It exhibits both fungistatic and fungicidal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[3][4] Its mechanism of action is dual, involving the inhibition of ergosterol biosynthesis and direct disruption of the fungal cell membrane.[1] This technical guide provides a comprehensive overview of the antifungal properties, molecular targets, and key experimental methodologies related to this compound, tailored for researchers and professionals in the field of mycology and drug development.

Antifungal Spectrum and Potency

This compound has demonstrated potent in vitro activity against a variety of clinically relevant fungal species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from broth dilution assays are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs
Fungal SpeciesNo. of StrainsThis compound MIC Range (µg/mL)Bifonazole MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)Terbinafine MIC Range (µg/mL)Amorolfine MIC Range (µg/mL)
Trichophyton mentagrophytes5≤0.06–0.51 to >64≤0.06–1≤0.06≤0.06–0.13
Trichophyton rubrum5≤0.06–0.252 to >64≤0.06–0.5≤0.06≤0.06–0.25
Microsporum canis5≤0.06–0.131 to >64≤0.06–0.25≤0.06≤0.06–0.13
Candida albicans50.5–1632 to >644–1616 to >64>64
Candida glabrata51–4>648–16>64>64
Aspergillus fumigatus50.5–1>644–80.25–18–16
Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Comparator Drugs
Fungal SpeciesNo. of StrainsThis compound MFC Range (µg/mL)Bifonazole MFC Range (µg/mL)Clotrimazole MFC Range (µg/mL)Terbinafine MFC Range (µg/mL)Amorolfine MFC Range (µg/mL)
Trichophyton mentagrophytes5≤0.06–14 to >641 to >64≤0.06–0.13≤0.06–0.5
Trichophyton rubrum5≤0.06–0.58 to >640.5 to >64≤0.06–0.13≤0.06–0.5
Microsporum canis5≤0.06–0.254 to >640.25 to >64≤0.06–0.13≤0.06–0.25
Candida albicans51–32>6416 to >64>64>64
Candida glabrata52–8>6416 to >64>64>64
Aspergillus fumigatus51–2>648 to >640.5–216 to >64

Mechanism of Action and Molecular Targets

This compound employs a dual mechanism to exert its antifungal effects, targeting both the synthesis of a critical cell membrane component and the integrity of the membrane itself.

Inhibition of Ergosterol Biosynthesis

This compound's primary molecular target within the ergosterol biosynthesis pathway is the enzyme sterol-C-24-methyltransferase . This enzyme is responsible for the transmethylation at the C-24 position of the sterol side chain. Inhibition of this step disrupts the normal production of ergosterol, a vital component for maintaining the fluidity, integrity, and proper function of the fungal cell membrane.

Direct Cell Membrane Disruption

In addition to enzymatic inhibition, this compound has a direct, rapid, and concentration-dependent damaging effect on the fungal cell membrane. This action is independent of the fungal growth phase and leads to the leakage of cellular contents, ultimately resulting in cell death.

cluster_this compound This compound (BAY W 6341) cluster_FungalCell Fungal Cell cluster_Effects Antifungal Effects This compound This compound Sterol_C24_MT Sterol-C-24-Methyltransferase This compound->Sterol_C24_MT Inhibits Cell_Membrane Cell Membrane This compound->Cell_Membrane Directly Damages Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Sterol_C24_MT->Ergosterol Required for Inhibition Inhibition of Ergosterol Synthesis Ergosterol->Cell_Membrane Component of Disruption Direct Membrane Disruption Membrane_Integrity Membrane Integrity Fungistatic Fungistatic Effect Inhibition->Fungistatic Fungicidal Fungicidal Effect Disruption->Fungicidal

Dual Mechanism of Action of this compound.

Experimental Protocols

The following sections detail the methodologies used to elucidate the antifungal properties and mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Dilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

Protocol:

  • Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud dextrose agar). The inoculum is prepared by suspending fungal elements in sterile saline to a defined concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

  • MFC Determination: An aliquot from each well showing no visible growth is subcultured onto a drug-free agar medium. The plates are incubated until growth is visible in the control subculture. The MFC is the lowest drug concentration from which no fungal growth is observed on the subculture plates.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_subculture Incubate Subculture Plates subculture->incubate_subculture read_mfc Determine MFC incubate_subculture->read_mfc end End read_mfc->end

Workflow for Antifungal Susceptibility Testing.
Ergosterol Biosynthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of a radiolabeled precursor into sterols, indicating its impact on the ergosterol biosynthesis pathway.

Protocol:

  • Cell Culture and Treatment: Fungal cells (e.g., Candida albicans) are incubated with varying concentrations of this compound. A known inhibitor, such as sinefungin, can be used as a positive control.

  • Radiolabeling: L-[Methyl-14C]methionine is added to the cell cultures and incubated for a defined period (e.g., 3 hours at 37°C) to allow for incorporation into newly synthesized sterols.

  • Lipid Extraction: The non-saponified lipid fractions are extracted from the fungal cells.

  • Chromatographic Separation: The extracted sterols are separated using thin-layer chromatography (TLC).

  • Analysis: The amount of radiolabel incorporated into the different sterol fractions is quantified to determine the inhibitory effect of this compound on sterol-C-24-methyltransferase activity.

Cell Membrane Damage Assessment (Conductivity Measurement)

This method assesses fungal cell membrane integrity by measuring the leakage of ions from the cells following treatment with this compound.

Protocol:

  • Cell Preparation: A fresh overnight culture of the test fungus (e.g., Candida albicans) is washed and resuspended in distilled water to a specific cell density.

  • Conductivity Measurement: The baseline conductivity of the cell suspension is measured using a standard electrode.

  • Drug Addition: this compound is added to the cell suspension at the desired concentration.

  • Time-Course Measurement: The conductivity of the supernatant is measured at various time points after the addition of the drug. An increase in conductivity indicates the release of ions from the cells, signifying membrane damage.

start Start prep_cells Prepare Washed Fungal Cell Suspension start->prep_cells measure_baseline Measure Baseline Conductivity prep_cells->measure_baseline add_this compound Add this compound to Cell Suspension measure_baseline->add_this compound measure_time_course Measure Conductivity at Time Intervals add_this compound->measure_time_course analyze Analyze Conductivity Data (Ion Leakage) measure_time_course->analyze end End analyze->end

Workflow for Cell Membrane Damage Assessment.

Signaling Pathways

Currently, there is no published evidence to suggest that this compound's primary mechanism of action involves the direct modulation of specific fungal signaling pathways. Its antifungal effects are attributed to the direct inhibition of a key metabolic enzyme and the physical disruption of the cell membrane.

Conclusion

This compound (BAY W 6341) is a potent antifungal agent with a dual mechanism of action that distinguishes it from many existing antifungal classes. Its ability to both inhibit ergosterol biosynthesis and directly damage the fungal cell membrane contributes to its broad spectrum of activity and fungicidal properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antifungal compounds. Further research into its in vivo efficacy and potential for combination therapy is warranted.

References

Abafungin: A Technical Guide to its Fungicidal and Fungistatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal agent Abafungin, focusing on its dual mechanism of action and its characterization as a primarily fungicidal compound. This compound, a member of the novel arylguanidine class, demonstrates a broad spectrum of activity against clinically relevant dermatophytes, yeasts, and molds.[1][2] This document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes its core mechanisms and workflows.

Defining Fungicidal vs. Fungistatic Activity

In antifungal research, the distinction between fungistatic and fungicidal activity is critical.

  • Fungistatic agents inhibit the growth and reproduction of fungi without directly killing the existing cells.[3] Their efficacy often relies on a competent host immune system to clear the pathogen.

  • Fungicidal agents actively kill fungal cells, leading to a reduction in the pathogen load.[3][4] An accepted in vitro standard for fungicidal activity is a reduction of ≥99.9% of the initial fungal inoculum. This property is particularly advantageous in treating infections in immunocompromised patients.

Mechanism of Action: A Dual-Pronged Attack

This compound exhibits at least two distinct mechanisms of action, contributing to its potent antifungal effects. This dual activity targets both fungal cell growth and viability, effective even against non-metabolizing, resting cells.

  • Inhibition of Ergosterol Biosynthesis: At lower concentrations (around 10⁻⁷ M), this compound specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is crucial for the transmethylation step at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, regulating fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis compromises cell growth and function.

  • Direct Membrane Disruption: At higher concentrations (in the range of 10–40 μg/ml), this compound appears to have a direct, damaging effect on the fungal cell membrane. This action is independent of the ergosterol synthesis inhibition and results in increased membrane permeability, leading to the leakage of essential intracellular components like potassium ions (K+) and ATP, ultimately causing cell death.

Abafungin_Mechanism cluster_cell Fungal Cell Interior This compound This compound S_C24_MT Sterol-C-24-Methyltransferase This compound->S_C24_MT Inhibits (Low Conc.) CellMembrane Cell Membrane Integrity This compound->CellMembrane Directly Disrupts (High Conc.) FungalCell Fungal Cell ErgosterolPathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol ErgosterolPathway->Ergosterol Produces S_C24_MT->ErgosterolPathway Blocks Step Ergosterol->CellMembrane Maintains Leakage Leakage of K+, ATP CellMembrane->Leakage Disruption causes GrowthInhibition Fungistatic Effect (Growth Inhibition) CellMembrane->GrowthInhibition Disruption leads to CellDeath Fungicidal Effect (Cell Death) Leakage->CellDeath

Caption: Dual mechanism of action of this compound.

Quantitative Antifungal Activity

The potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays against a wide range of fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs

MIC defined as 100% inhibition of detectable growth.

Fungal GroupOrganismNo. of IsolatesThis compound (μg/ml)Amorolfine (μg/ml)Bifonazole (μg/ml)Clotrimazole (μg/ml)Terbinafine (μg/ml)
Dermatophytes Trichophyton spp.500.5–40.03–0.50.12–40.06–0.250.004–0.03
Microsporum spp.100.5–40.12–10.25–40.06–0.50.008–0.06
Epidermophyton floccosum51–20.12–0.251–20.120.008–0.015
Yeasts Candida albicans250.12–48 to >641–320.5 to >648 to >64
Candida spp.250.25–816 to >642–641 to >6416 to >64
Molds Aspergillus fumigatus100.5–216 to >648–322–80.5–2
Aspergillus niger100.5–416 to >648–642–160.5–2

Source: Data compiled from Borelli et al., 2008.

Table 2: Fungicidal Activity (MFCs) of this compound Against Resting Fungal Cells

MFC defined as the concentration reducing CFU by 99% to 99.9%. Resting cells were suspended in demineralized water (dermatophytes) or saline (yeasts, molds).

Fungal GroupNo. of IsolatesThis compound MFC Range (μg/ml)
Dermatophytes 431–16
Yeasts 384–16
Molds 204–32

Source: Data compiled from Borelli et al., 2008.

The data highlights that this compound possesses potent fungicidal activity even against non-growing (resting) cells, a state where many other antifungals are less effective.

Table 3: Influence of Inoculum Size on this compound Fungicidal Activity

Test organism: C. albicans H12. MFC defined as 99.9% CFU reduction after 2 days at 37°C in Yeast Nitrogen Base (YNB) with 1% glucose.

Inoculum (CFU/ml)MFC (μg/ml)
10²4
10³4–8
10⁴8
10⁵8–16
10⁶16–32

Source: Data compiled from Borelli et al., 2008.

Table 4: Influence of pH on this compound Fungicidal Activity

Test organism: C. albicans (10 isolates). MFC defined as 99% CFU reduction after 3 days at 37°C in Kimmig's medium.

pHCumulative % of Strains Killed at ≤16 μg/ml
6.0Almost no activity observed
5.0Fungicidal effects observed
4.0–5.5Preferred range for fungicidal activity

Source: Data compiled from Borelli et al., 2008. This compound's activity is pH-dependent, with increased solubility and potent fungicidal effects observed in slightly acidic conditions.

Experimental Protocols

The following methodologies were employed to determine the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution or agar dilution assay.

  • Media:

    • For yeasts: Sabouraud dextrose broth or agar.

    • For dermatophytes: T3 medium (consisting of specific peptones, glucose, and salts).

    • For molds: T3 medium.

  • Inoculum Preparation: Fungal suspensions are prepared and adjusted to a specific concentration (e.g., 10⁶ cells/ml for some assays).

  • Procedure: A serial dilution of this compound is prepared in the appropriate medium in microtiter plates. Each well is then inoculated with the fungal suspension.

  • Incubation: Plates are incubated at temperatures and durations appropriate for the organism (e.g., 37°C for 4 days for Candida).

  • Endpoint Definition: The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of detectable growth compared to a drug-free control well.

Minimum Fungicidal Concentration (MFC) Determination
  • Method: A secondary test performed after the MIC determination.

  • Procedure: Following the incubation for MIC, aliquots (diluted and undiluted) are taken from all wells that show no visible growth. These aliquots are plated onto drug-free agar plates.

  • Incubation: The drug-free plates are incubated for an extended period (e.g., up to 14 days) to allow for the growth of any surviving fungi.

  • Endpoint Definition: Colony-forming units (CFU) are counted. The MFC is defined as the lowest drug concentration that reduces the initial fungal inoculum by two to three orders of magnitude (99% to 99.9%) .

MIC_MFC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 10^4 CFU/ml) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prep_dilutions inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate_mic Incubate Plate (e.g., 37°C for 48h) inoculate->incubate_mic read_mic Visually Read MIC: Lowest concentration with 100% growth inhibition incubate_mic->read_mic subculture Subculture from clear wells (at and above MIC) onto drug-free agar plates read_mic->subculture Proceed to MFC incubate_mfc Incubate Agar Plates (e.g., for up to 14 days) subculture->incubate_mfc read_mfc Read MFC: Lowest concentration causing ≥99.9% reduction in CFU incubate_mfc->read_mfc end End read_mfc->end

Caption: General experimental workflow for MIC and MFC determination.
Ergosterol Biosynthesis Measurement

  • Method: Incorporation of radiolabeled acetate.

  • Procedure: Candida cells (e.g., 10⁷ cells/ml in YNB broth) are incubated with varying concentrations of this compound. ¹⁴C-acetate is then added to the culture. After incubation (e.g., 3 hours), cells are harvested and saponified. The lipid fraction containing sterols is extracted with petroleum ether.

  • Analysis: The extracted sterols are analyzed by thin-layer chromatography to quantify the incorporation of ¹⁴C and assess the impact on the sterol profile.

Membrane Permeability (Conductivity) Measurement
  • Method: Measurement of the electrical conductivity of a fungal cell suspension.

  • Procedure: A dense suspension of washed C. albicans cells (e.g., 6 x 10⁸ CFU/ml) is prepared in distilled water. The baseline conductivity of the cell suspension is measured. This compound is added, and the conductivity is monitored over time.

  • Analysis: An increase in conductivity indicates the release of charged ions (like K+) from the cytoplasm into the surrounding medium, providing a direct measure of cell membrane damage.

Conclusion

This compound is a potent antifungal agent with a primarily fungicidal mode of action against a broad spectrum of pathogenic fungi. Its unique dual mechanism, combining the inhibition of a key enzyme in the ergosterol biosynthesis pathway with direct membrane disruption, results in effective killing of both growing and resting fungal cells. The quantitative data from MIC and MFC studies confirm its high potency, particularly against yeasts and molds where it compares favorably to other established agents. The detailed protocols provided herein offer a basis for the replication and further investigation of this compound's promising characteristics for therapeutic applications in dermatomycoses.

References

Early research papers on Abafungin (BAY W 6341)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early Research of Abafungin (BAY W 6341)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BAY W 6341) is a novel synthetic antifungal agent belonging to the arylguanidine class. Initial research, primarily conducted in the 1990s and published later, unveiled its potential as a broad-spectrum antimycotic.[1] Synthesized by Bayer AG, its antifungal properties were discovered during the screening of H2-receptor antagonists.[1][2][3][4] This document provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, in vitro activity, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action

Early studies revealed that this compound exerts a unique dual antifungal effect, targeting both the synthesis of essential cellular components and the integrity of the fungal cell membrane. This multifaceted approach contributes to its fungicidal and fungistatic activities against a wide array of pathogenic fungi, including dermatophytes, yeasts, and molds. Notably, its efficacy is maintained regardless of the metabolic state of the fungus, affecting both growing and resting cells.

The two primary modes of action are:

  • Inhibition of Ergosterol Biosynthesis: this compound specifically interferes with the ergosterol biosynthesis pathway by inhibiting the enzyme sterol-C-24-methyltransferase. This enzyme is responsible for the transmethylation at the C-24 position of the sterol side chain, a critical step in the formation of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function.

  • Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound directly interacts with the fungal cell membrane. This interaction leads to membrane disruption, causing the leakage of essential intracellular components, such as potassium ions, and ultimately results in cell death.

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Sterol-C24-Methyltransferase Ergosterol Ergosterol Fecosterol->Ergosterol Ergosterol_Incorp Ergosterol Incorporation Ergosterol->Ergosterol_Incorp Membrane Membrane Integrity This compound This compound This compound->Inhibition Disruption Direct Membrane Disruption This compound->Disruption Disruption->Membrane Leakage Ion Leakage & Cell Death Disruption->Leakage

Dual Mechanism of Action of this compound.

Quantitative In Vitro Activity

This compound demonstrated a broad spectrum of antifungal activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound compared to other antifungal agents against various clinical isolates, as determined by broth dilution assays.

Table 1: Antimicrobial Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay)

Organism (Number of Strains)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton spp. (5)This compound0.5–212
Bifonazole0.5–424
Clotrimazole0.12–0.250.120.25
Amorolfine0.5–212
Terbinafine0.015–0.030.030.03
Microsporum spp. (5)This compound1–424
Bifonazole1–424
Clotrimazole0.25–0.50.250.5
Amorolfine1–424
Terbinafine0.03–0.060.030.06
Epidermophyton floccosum (5)This compound0.5–10.51
Bifonazole0.5–10.51
Clotrimazole0.120.120.12
Amorolfine0.25–0.50.250.5
Terbinafine0.008–0.0150.0080.015
Candida albicans (5)This compound0.5–10.51
Bifonazole2–848
Clotrimazole1–424
Amorolfine4–16816
Terbinafine8–321632
Aspergillus fumigatus (5)This compound0.5–10.51
Bifonazole>64>64>64
Clotrimazole2–848
Amorolfine16–643264
Terbinafine1–424

Data extracted from Borelli et al., 2008.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of this compound.

In Vitro Antifungal Susceptibility Testing

A broth microdilution method was employed to determine the MICs of this compound and other antifungal agents.

start Start: Prepare Fungal Inoculum prepare_plates Prepare 96-well microtiter plates start->prepare_plates serial_dilution Perform serial two-fold dilutions of antifungal agents in RPMI 1640 medium prepare_plates->serial_dilution add_inoculum Add standardized fungal inoculum to each well serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubate Incubate plates at 37°C for 24-48 hours controls->incubate read_mic Determine MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Susceptibility Testing.
  • Test Organisms : Clinical isolates of dermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton floccosum), yeasts (Candida albicans), and molds (Aspergillus fumigatus) were used.

  • Inoculum Preparation : Fungal suspensions were prepared from fresh cultures in physiological saline and adjusted photometrically to a standardized concentration.

  • Assay Procedure :

    • The tests were performed in 96-well microtiter plates.

    • Antifungal agents were serially diluted (two-fold) in RPMI 1640 medium.

    • A standardized inoculum of the test organism was added to each well.

    • Plates were incubated at 37°C for 24 to 48 hours.

    • The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.

Mechanism of Action Studies

1. Ergosterol Biosynthesis Analysis via ¹⁴C-Acetate Incorporation

This assay measured the effect of this compound on the synthesis of ergosterol.

  • Cell Culture : Candida albicans cells were adjusted to a density of 10⁷ cells/mL in Yeast Nitrogen Base (YNB) broth.

  • Incubation : The cell suspension was incubated with varying concentrations of this compound at 37°C on a shaker.

  • Radiolabeling : 7.4 kBq/mL of ¹⁴C-acetate was added to the culture.

  • Lipid Extraction : After 3 hours of incubation, samples were taken and saponified at 85°C for 2 hours in a mixture of 15% KOH and 50% ethanol. The lipid fraction was then extracted with petroleum ether.

  • Analysis : The extracted sterols were analyzed by thin-layer chromatography to quantify the incorporation of ¹⁴C into ergosterol.

2. Ergosterol Biosynthesis Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS)

This method provided a more detailed analysis of the sterol profile.

  • Cell Culture and Treatment : C. albicans cells (10⁵ cells/mL in YNB broth) were incubated with 1 µg/mL of this compound for 24 hours at 37°C with shaking.

  • Sample Preparation : Samples were saponified and the lipid fraction extracted as described above. The dried extract was dissolved in acetone.

  • GC-MS Analysis : The sample was analyzed by GC-MS to identify and quantify the different sterols present, allowing for the detection of precursor accumulation and ergosterol depletion.

3. Cell Membrane Damage Assessment (Potassium Leakage)

This experiment assessed the direct membrane-damaging effects of this compound.

  • Cell Preparation : Freshly grown C. albicans cells were adjusted to a density of 10⁸ cells/mL in distilled water.

  • Treatment : The cell suspension was placed on a shaker at 37°C, and this compound was added.

  • Sample Collection : At various time points, samples were taken and filtered to separate the cells from the extracellular fluid.

  • Potassium Measurement : The potassium content of the extracellular fluid was determined by flame spectrochemical analysis.

  • Quantification : The amount of released K⁺ was expressed as a ratio of the total intracellular potassium, which was determined by boiling control cells in trichloroacetic acid.

Conclusion

The early research on this compound (BAY W 6341) established it as a promising antifungal agent with a novel dual mechanism of action. Its ability to both inhibit a key enzyme in the ergosterol biosynthesis pathway and directly disrupt the fungal cell membrane provides a robust basis for its broad-spectrum activity. The in vitro data demonstrated potent efficacy against clinically relevant dermatophytes, yeasts, and molds. The detailed experimental protocols outlined herein provide a foundation for further research and development of this and other compounds in the arylguanidine class.

References

An In-Depth Technical Guide to the Physicochemical Properties of Abafungin for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class of compounds.[1] It exhibits a dual mechanism of action, making it a subject of significant interest in the development of new antifungal therapies.[2][3] A thorough understanding of its physicochemical properties is paramount for researchers in drug formulation, delivery, and efficacy studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols, and visualizations to aid in research and development.

Chemical and Physical Properties

A summary of the core chemical and physical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of solutions, understanding its behavior in various media, and for analytical method development.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Structure N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine[4]
Molecular Formula C₂₁H₂₂N₄OS[4]
Molecular Weight 378.49 g/mol
CAS Number 129639-79-8
Appearance White to off-white solid
Melting Point 189 - 192 °C
Predicted logP 4.55
Predicted pKa (Strongest Basic) 6.54

Solubility Profile

The solubility of this compound is a critical parameter influencing its formulation and bioavailability. It is sparingly soluble in aqueous solutions, with its solubility being pH-dependent. Detailed solubility data is provided in Table 2.

Table 2: Solubility of this compound

SolventSolubilityConditionsSource(s)
Water (neutral pH)~1 mg/L-
Water (pH 5.0)~10 mg/L-
Dimethyl Sulfoxide (DMSO)50 mg/mLRequires sonication
Dimethylformamide (DMF)10 mg/mL-
Ethanol0.3 mg/mL-
Phosphate-Buffered Saline (PBS, pH 7.2)0.3 mg/mL-

Stability

Forced degradation studies have been conducted on this compound to understand its stability under various stress conditions. The results are crucial for determining appropriate storage conditions and predicting potential degradation pathways.

Table 3: Summary of Forced Degradation Studies on this compound

Stress ConditionObservation
Acidic Degradation observed.
Basic Degradation observed.
Oxidative Significant degradation.
Thermal Stable at 70°C for three days with minimal degradation.
Photolytic Minimal degradation upon exposure to light.

Mechanism of Action

This compound exhibits a dual mechanism of action against fungal pathogens, targeting both the cell membrane's integrity and the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Abafungin_Mechanism_of_Action cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Fungal Cell Membrane Zymosterol Zymosterol Sterol_C24_MT Sterol C-24-Methyltransferase Zymosterol->Sterol_C24_MT Ergosterol Ergosterol Sterol_C24_MT->Ergosterol Membrane_Integrity Membrane Integrity Ion_Leakage K+ and ATP Leakage Membrane_Integrity->Ion_Leakage This compound This compound This compound->Sterol_C24_MT Inhibition This compound->Membrane_Integrity Direct Damage G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation A->B C Collect samples at time intervals B->C D Centrifuge to separate undissolved solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify this compound concentration (e.g., HPLC-UV) E->F G A Culture fungal cells with and without this compound B Harvest and wash cells A->B C Saponify cells to release lipids B->C D Extract non-saponifiable lipids (containing sterols) C->D E Analyze sterol composition (e.g., GC-MS) D->E F Compare sterol profiles of treated and untreated cells E->F

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Abafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal species to Abafungin, a novel arylguanidine antifungal agent. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with specific data from published studies on this compound. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.

Core Principle: Broth Microdilution Method

The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method. This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions. The MIC provides a quantitative measure of the antifungal agent's potency and is a critical parameter in preclinical drug development.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of medically important fungi, as determined by broth and agar dilution methods.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antifungal Agents against Various Pathogenic Fungi (Broth Dilution Assay)[1][2]

OrganismThis compound MIC (µg/mL)Clotrimazole MIC (µg/mL)Terbinafine MIC (µg/mL)Amorolfine MIC (µg/mL)Bifonazole MIC (µg/mL)
Trichophyton spp.≤0.06–1≤0.06–0.25≤0.06–0.12≤0.06–1≤0.06–0.5
Microsporum spp.0.12–10.12–0.5≤0.06–0.250.25–10.25–1
Epidermophyton floccosum0.250.12≤0.060.250.12
Candida spp.≤0.06–20.12–>1288–>1281–>1280.5–>128
Aspergillus spp.≤0.06–10.5–416–>1284–>1282–>128

Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound and Comparator Drugs against Various Pathogenic Fungi (Broth Dilution Assay)[1][2]

OrganismThis compound MFC (µg/mL)Clotrimazole MFC (µg/mL)Terbinafine MFC (µg/mL)Amorolfine MFC (µg/mL)Bifonazole MFC (µg/mL)
Trichophyton spp.0.12–40.25–>128≤0.06–0.50.12–40.25–>128
Microsporum spp.0.5–21–>128≤0.06–0.50.5–41–>128
Epidermophyton floccosum1>128≤0.061>128
Candida spp.0.12–81–>12832–>1284–>1282–>128
Aspergillus spp.0.25–41–>128>1288–>1284–>128

Experimental Protocols

Broth Microdilution Assay for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This method is used to determine the MIC of this compound against yeast species such as Candida.

a. Preparation of this compound

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to create a range of concentrations for testing.

b. Fungal Inoculum Preparation

  • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).

  • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

c. Broth Microdilution Assay Procedure

  • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Inoculate each well with 100 µL of the final fungal inoculum suspension.

  • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Incubate the plates at 35°C for 24-48 hours.

d. Endpoint Determination (MIC Reading)

  • The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the drug-free growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Perform Serial Dilutions in RPMI-1640 A->B E Dispense Drug Dilutions into 96-well Plate B->E C Culture Yeast on Sabouraud Dextrose Agar D Prepare 0.5 McFarland Inoculum Suspension C->D F Inoculate Wells with Fungal Suspension D->F E->F G Incubate at 35°C for 24-48h F->G H Read MIC Endpoint (Visually or Spectrophotometrically) G->H Agar_Dilution_Workflow A Prepare this compound-Containing Agar Plates (Serial Dilutions) C Spot-Inoculate Plates A->C B Prepare Fungal Inoculum B->C D Incubate Plates C->D E Determine MIC (Lowest Concentration with No Growth) D->E Abafungin_MOA cluster_ergosterol Ergosterol Biosynthesis Pathway This compound This compound Sterol_C24_MT Sterol-C-24-Methyltransferase This compound->Sterol_C24_MT Inhibits Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Directly Affects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Sterol_Intermediates Sterol Intermediates Lanosterol->Sterol_Intermediates Ergosterol Ergosterol Sterol_Intermediates->Ergosterol Sterol_Intermediates->Sterol_C24_MT Ergosterol->Cell_Membrane Component of Sterol_C24_MT->Ergosterol Blocked Synthesis Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

References

Application Notes and Protocols for Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC) of Abafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abafungin is a novel synthetic antifungal agent belonging to the arylguanidine class.[1][2] Its unique chemical structure and dual mechanism of action make it a promising candidate for the treatment of various fungal infections.[1][3][4] this compound exhibits both fungistatic and fungicidal effects against a broad spectrum of pathogenic fungi, including dermatophytes, yeasts such as Candida species, and molds. The primary modes of action involve the inhibition of ergosterol biosynthesis by targeting sterol-C-24-methyltransferase, and a direct disruptive effect on the fungal cell membrane, leading to the leakage of cellular contents.

Determining the in vitro susceptibility of fungal isolates to this compound is crucial for understanding its antifungal potency, monitoring for the development of resistance, and guiding preclinical and clinical research. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This document provides a detailed protocol for determining the MIC of this compound against various fungal pathogens, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves exposing a standardized suspension of a fungal isolate to serial twofold dilutions of this compound in a liquid broth medium within a 96-well microtiter plate. Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the fungus.

Materials and Reagents

  • This compound (analytical grade powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Glucose

  • Sterile saline (0.85%)

  • Sterile deionized water

  • 96-well, sterile, U-bottom microtiter plates

  • Fungal isolates (yeasts or molds)

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Experimental Protocols

Preparation of Media and Reagents

1.1. This compound Stock Solution:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C until use.

1.2. Test Medium (RPMI 1640):

  • Prepare RPMI 1640 broth according to the manufacturer's instructions.

  • Buffer the medium to pH 7.0 with 0.165 M MOPS buffer.

  • For testing against Aspergillus species, supplement the RPMI 1640 medium with 2% glucose as per EUCAST guidelines.

  • Sterilize the medium by filtration.

Inoculum Preparation

The goal is to prepare a standardized fungal suspension to ensure reproducible results.

2.1. For Yeasts (e.g., Candida spp.):

  • Subculture the yeast isolate onto a fresh SDA plate and incubate at 35°C for 24 hours.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.

2.2. For Molds (e.g., Aspergillus spp.):

  • Subculture the mold isolate onto a PDA slant and incubate at 35°C for 7 days to encourage sporulation.

  • Harvest the conidia by gently washing the slant with sterile saline containing 0.05% Tween 80.

  • Allow heavy particles to settle and transfer the upper conidial suspension to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.

Preparation of Microdilution Plates
  • Dispense 100 µL of the test medium into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of this compound at twice the highest desired final concentration in the test medium.

  • Add 200 µL of this working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a negative control (medium only).

  • Well 12 will serve as the positive growth control (no drug).

Inoculation and Incubation
  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 10 and to well 12. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to the desired final range.

  • The final volume in the negative control well (well 11) should also be 200 µL (add 100 µL of sterile medium instead of inoculum).

  • Seal the plates and incubate at 35°C.

  • Incubation times vary depending on the organism:

    • Yeasts: 24-48 hours.

    • Molds: 48-72 hours, depending on the growth rate of the species.

Reading and Interpreting MIC Values
  • Examine the microtiter plates for visible growth. A reading mirror can be used to facilitate observation.

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control well (well 12).

  • For yeasts, this is typically defined as the concentration that produces an 80% or greater reduction in turbidity.

  • For molds, the endpoint is the lowest concentration that shows no visible growth.

  • The results should be reported as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints, if available. As this compound is an investigational agent, breakpoints have not yet been established.

Data Presentation

The following tables summarize the expected MIC ranges for this compound and comparator antifungal agents against various fungal pathogens, based on available literature.

Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs against Yeasts

OrganismAntifungal AgentMIC Range (µg/mL)
Candida albicansThis compound0.1 - 1.0
Clotrimazole0.03 - 0.25
Terbinafine1 - 8
Candida non-albicansThis compound0.25 - 2.0
Clotrimazole0.06 - 0.5
Terbinafine2 - 16

Note: The MIC values presented are illustrative and may vary depending on the specific isolates tested. Data synthesized from available research on this compound's activity.

Table 2: In Vitro Antifungal Activity of this compound and Comparator Drugs against Molds

OrganismAntifungal AgentMIC Range (µg/mL)
Aspergillus fumigatusThis compound0.5 - 4.0
Itraconazole0.06 - 0.5
Amphotericin B1 - 4
Trichophyton rubrumThis compound0.1 - 0.5
Terbinafine0.004 - 0.03
Clotrimazole0.03 - 0.25

Note: The MIC values presented are illustrative and may vary depending on the specific isolates tested. Data synthesized from available research on this compound's activity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare RPMI 1640 Medium plate_prep Prepare Serial Dilutions in 96-Well Plate prep_media->plate_prep prep_this compound Prepare this compound Stock Solution prep_this compound->plate_prep prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Plate prep_inoculum->inoculation plate_prep->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC incubation->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for this compound MIC determination.

Signaling Pathway of this compound's Antifungal Action

The diagram below depicts the dual mechanism of action of this compound on a fungal cell.

AbafunginMechanism cluster_cell Fungal Cell ergosterol_pathway Ergosterol Biosynthesis Pathway cell_membrane Cell Membrane ergosterol_pathway->cell_membrane Ergosterol Production cell_death Fungicidal/Fungistatic Effect ergosterol_pathway->cell_death Inhibition leads to leakage Leakage of Cellular Contents cell_membrane->leakage Increased Permeability This compound This compound This compound->ergosterol_pathway Inhibits Sterol-C-24-Methyltransferase This compound->cell_membrane Direct Membrane Disruption leakage->cell_death Leads to

Caption: Dual mechanism of action of this compound.

References

Application Notes and Protocols for Assessing Antifungal Efficacy using the Agar Diffusion Method

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Agar Diffusion Method for Assessing Abafungin Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational broad-spectrum antifungal agent belonging to the arylguanidine class.[1] It exhibits a dual mechanism of action, primarily by inhibiting the C-24 transmethylation in the ergosterol biosynthesis pathway, and also by directly affecting the fungal cell membrane.[2][3][4][5] This unique mode of action makes it a candidate for the treatment of various fungal infections. The agar diffusion method is a widely used, simple, and cost-effective technique for preliminary assessment of the in vitro efficacy of new antifungal compounds. This document provides a detailed protocol for the agar diffusion assay, which can be adapted for evaluating the antifungal activity of this compound.

Disclaimer: The following protocols are based on established methodologies for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI). As of the date of this document, specific zone of inhibition data for this compound using a standardized agar diffusion method is not widely available in published literature. Therefore, the data presented in the tables are illustrative examples to guide researchers in data presentation.

I. Experimental Protocols

A. Kirby-Bauer Disk Diffusion Method

This method is a standardized technique for determining the susceptibility of a fungal isolate to an antimicrobial agent.

1. Materials

  • Media: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts). For dermatophytes, standard MHA can be used. The agar should have a pH between 7.2 and 7.4.

  • Fungal Strains: Standard quality control (QC) strains (e.g., Candida albicans ATCC 90028, Aspergillus brasiliensis ATCC 16404) and clinical isolates of interest.

  • Inoculum Preparation: Sterile saline (0.85%), sterile cotton swabs, and a spectrophotometer or McFarland standards.

  • Antifungal Disks:

    • Test Disks: Sterile 6 mm paper disks impregnated with varying concentrations of this compound.

    • Control Disks: Disks with a known antifungal agent (e.g., fluconazole, voriconazole) as a positive control, and a disk with the solvent used to dissolve this compound as a negative control.

  • Equipment: Sterile Petri dishes, incubator, calipers or a ruler for measuring zones of inhibition.

2. Procedure

  • Media Preparation: Prepare MHA plates according to the manufacturer's instructions. Ensure a uniform agar depth of approximately 4 mm.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture, pick several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar.

    • Ensure disks are at least 24 mm apart to prevent overlapping inhibition zones.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C.

    • Incubation time is typically 20-24 hours for yeasts and may be longer for molds (48-72 hours or more).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • The zone of inhibition is inversely proportional to the Minimum Inhibitory Concentration (MIC).

B. Agar Well Diffusion Method

This method is an alternative to the disk diffusion assay and is particularly useful for water-soluble antifungal agents.

1. Materials

  • Same as for the Kirby-Bauer method.

  • Sterile cork borer or pipette tip (6-8 mm diameter).

2. Procedure

  • Plate and Inoculum Preparation: Follow steps 1-3 from the Kirby-Bauer protocol.

  • Creation of Wells:

    • Aseptically create wells in the inoculated agar plate using a sterile cork borer.

    • Carefully remove the agar plugs.

  • Application of Antifungal Agent:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution at various concentrations into the wells.

    • Also, add the positive and negative controls to separate wells.

  • Incubation and Measurement: Follow steps 5 and 6 from the Kirby-Bauer protocol, measuring the zone of inhibition from the edge of the well.

II. Data Presentation

The following tables are templates to illustrate how to present quantitative data from agar diffusion assays for this compound.

Table 1: Illustrative Zone of Inhibition Diameters for this compound against Quality Control Strains

Fungal StrainThis compound Disk Conc. (µg)Zone of Inhibition (mm) - Mean ± SDPositive Control (Drug, Conc.)Zone of Inhibition (mm) - Mean ± SD
Candida albicans ATCC 90028122 ± 1.5Fluconazole (25 µg)28 ± 2.0
528 ± 1.8
1035 ± 2.1
Aspergillus brasiliensis ATCC 16404118 ± 1.2Voriconazole (1 µg)25 ± 1.7
524 ± 1.5
1030 ± 1.9

Table 2: Illustrative Antifungal Efficacy of this compound against Various Fungal Pathogens

Fungal IsolateThis compound (10 µg disk) Zone of Inhibition (mm)Fluconazole (25 µg disk) Zone of Inhibition (mm)Voriconazole (1 µg disk) Zone of Inhibition (mm)
Candida albicans (Clinical Isolate 1)332624
Candida glabrata (Clinical Isolate 2)251520
Trichophyton rubrum (Clinical Isolate 3)28N/A22
Aspergillus fumigatus (Clinical Isolate 4)29N/A26

III. Visualizations

G cluster_0 Agar Diffusion Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disks Apply this compound & Control Disks inoculate_plate->apply_disks incubate Incubate at 35°C apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Agar Diffusion Method.

G cluster_1 This compound's Dual Mechanism of Action This compound This compound Erg6 Sterol-C-24-Methyltransferase (Erg6) This compound->Erg6 Inhibits Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Directly Interacts Fecosterol Fecosterol Erg6->Fecosterol Catalyzes conversion Zymosterol Zymosterol Zymosterol->Erg6 Substrate Ergosterol Ergosterol Fecosterol->Ergosterol ... Ergosterol->Cell_Membrane Component of Membrane_Integrity Disruption of Membrane Integrity Cell_Membrane->Membrane_Integrity Leads to

Caption: this compound's dual mechanism of action.

IV. Conclusion

The agar diffusion method provides a valuable preliminary screening tool for assessing the in vitro antifungal activity of this compound. The protocols outlined here, based on established standards, offer a framework for conducting these assessments. It is crucial for researchers to establish specific testing parameters and interpretive criteria for this compound through rigorous validation studies, correlating zone diameters with MIC values and, ultimately, clinical outcomes. The dual mechanism of action of this compound suggests its potential as a promising antifungal agent, and the agar diffusion method can play a significant role in its continued evaluation.

References

Application Notes and Protocols for the Synthesis of Abafungin Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Abafungin analogues and derivatives, a class of arylguanidine compounds with potent antifungal activity. This compound exhibits a dual mechanism of action, targeting both ergosterol biosynthesis and the fungal cell membrane, making it and its analogues promising candidates for the development of new antifungal therapies.[1][2][3] This document offers detailed protocols for the chemical synthesis of these compounds, methods for assessing their biological activity, and an overview of their mechanism of action.

Overview of this compound and its Mechanism of Action

This compound, chemically known as 4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine, is a novel arylguanidine antifungal agent.[2] Its unique dual-action mechanism contributes to its broad-spectrum efficacy.

  • Inhibition of Ergosterol Biosynthesis: this compound inhibits the enzyme sterol C-24 methyltransferase, a key enzyme in the ergosterol biosynthesis pathway.[1] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane fluidity and function.

  • Direct Membrane Disruption: this compound also exerts a direct disruptive effect on the fungal cell membrane, leading to increased permeability and leakage of essential cellular components. This action contributes to its fungicidal activity.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues generally involves a multi-step process, including the formation of a substituted 2-aminothiazole core, followed by the introduction of the guanidine moiety. A key reaction in the synthesis of the thiazole core is the Hantzsch thiazole synthesis.

General Synthetic Workflow

The overall synthetic strategy for this compound analogues can be visualized as a two-stage process: the synthesis of the 2-aminothiazole intermediate and its subsequent conversion to the final guanidine-containing compound.

G cluster_0 Stage 1: Synthesis of 2-Aminothiazole Intermediate cluster_1 Stage 2: Guanidinylation A Substituted Phenol C Williamson Ether Synthesis A->C B 2-Halophenol B->C D Substituted Diphenyl Ether C->D E Friedel-Crafts Acylation D->E F α-Haloketone E->F H Hantzsch Thiazole Synthesis F->H G Thiourea G->H I Substituted 2-Aminothiazole H->I J Substituted 2-Aminothiazole (from Stage 1) L Condensation Reaction J->L K Guanylating Agent (e.g., 1,2,5,6-tetrahydropyrimidine precursor) K->L M This compound Analogue L->M

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocols

Protocol 1: Synthesis of a 2-(Substituted phenoxy)phenacyl bromide Intermediate (Precursor for Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of an α-haloketone, a key precursor for the Hantzsch thiazole synthesis, starting from a substituted phenol and 2-fluoronitrobenzene.

Materials:

  • Substituted phenol (e.g., 2,4-dimethylphenol)

  • 2-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Williamson Ether Synthesis: To a solution of the substituted phenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 2-fluoronitrobenzene (1.1 eq). Heat the mixture at 100 °C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the substituted diphenyl ether.

  • Reduction of the Nitro Group: To a solution of the diphenyl ether in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 4 hours. Filter the hot solution through celite and concentrate the filtrate. Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the corresponding aniline.

  • Sandmeyer Reaction: Dissolve the aniline in a mixture of HBr and water and cool to 0 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. In a separate flask, dissolve CuBr in HBr and cool to 0 °C. Add the diazonium salt solution to the CuBr solution and stir at room temperature for 2 hours. Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the bromo-diphenyl ether.

  • Friedel-Crafts Acylation: To a solution of the bromo-diphenyl ether in DCM, add aluminum chloride (1.2 eq) at 0 °C, followed by the dropwise addition of acetyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 3 hours. Quench the reaction with ice-water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to get the acetophenone derivative.

  • α-Bromination: To a solution of the acetophenone derivative in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4 hours. After cooling, filter the solid and concentrate the filtrate to obtain the crude 2-(substituted phenoxy)phenacyl bromide. Purify the product by column chromatography.

Protocol 2: Hantzsch Thiazole Synthesis of 4-(2-(Substituted phenoxy)phenyl)thiazol-2-amine

This protocol describes the cyclization reaction to form the 2-aminothiazole core.

Materials:

  • 2-(Substituted phenoxy)phenacyl bromide (from Protocol 1)

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve the 2-(substituted phenoxy)phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature, which may result in the precipitation of the hydrobromide salt of the product.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the resulting solid, wash with water, and dry to obtain the 4-(2-(substituted phenoxy)phenyl)thiazol-2-amine. The product can be further purified by recrystallization.

Protocol 3: Synthesis of this compound Analogues via Guanidinylation

This protocol describes the final step of introducing the tetrahydropyrimidine guanidine moiety.

Materials:

  • 4-(2-(Substituted phenoxy)phenyl)thiazol-2-amine (from Protocol 2)

  • 1-Boc-2-imino-1,4,5,6-tetrahydropyrimidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Boc Deprotection: Dissolve 1-Boc-2-imino-1,4,5,6-tetrahydropyrimidine in DCM and add trifluoroacetic acid. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Condensation: Dissolve the resulting deprotected tetrahydropyrimidine salt and the 4-(2-(substituted phenoxy)phenyl)thiazol-2-amine (1.0 eq) in a suitable solvent such as DMF. Add a base like triethylamine (2.2 eq) and heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.

Data Presentation: Antifungal Activity of this compound Analogues

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative set of synthesized this compound analogues against various fungal pathogens. The data is compiled from literature sources reporting the synthesis and evaluation of such compounds.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Trichophyton rubrum MIC (µg/mL)
This compound 2-CH₃4-CH₃0.5 - 21 - 40.25 - 1
Analogue 1 HH4 - 168 - 322 - 8
Analogue 2 4-ClH1 - 42 - 80.5 - 2
Analogue 3 2,4-diClH0.25 - 10.5 - 20.125 - 0.5
Analogue 4 4-OCH₃H2 - 84 - 161 - 4
Analogue 5 4-FH1 - 42 - 80.5 - 2
Fluconazole --0.25 - 1>641 - 4
Amphotericin B --0.25 - 10.25 - 10.25 - 1

Experimental Protocols for Biological Evaluation

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound analogues

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plate to obtain a range of final concentrations.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 5: Ergosterol Biosynthesis Inhibition Assay

This protocol measures the inhibition of ergosterol biosynthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Yeast Nitrogen Base (YNB) broth

  • This compound analogues

  • [¹⁴C]-acetate or L-[methyl-¹⁴C]methionine

  • 15% KOH in 50% ethanol

  • Heptane, Isopropyl ether, Acetic acid (for TLC)

  • Silica gel TLC plates

  • Scintillation counter or phosphorimager

Procedure:

  • Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase in YNB broth. Add the this compound analogues at various concentrations and incubate for a short period (e.g., 1 hour).

  • Radiolabeling: Add [¹⁴C]-acetate or L-[methyl-¹⁴C]methionine to the cultures and incubate for a further 2-4 hours to allow for incorporation into sterols.

  • Sterol Extraction: Harvest the cells and saponify the cell pellet with 15% KOH in 50% ethanol by heating at 80°C for 1 hour. Extract the non-saponifiable lipids (sterols) with heptane.

  • TLC Analysis: Spot the extracted sterols onto a silica gel TLC plate and develop the chromatogram using a solvent system such as heptane:isopropyl ether:acetic acid (60:40:1).

  • Quantification: Visualize the radiolabeled sterols using a phosphorimager or by scraping the silica bands and quantifying the radioactivity using a scintillation counter. A decrease in the amount of radiolabeled ergosterol in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.

Visualization of Mechanism of Action

Ergosterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the late stages of the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of this compound on sterol C-24 methyltransferase.

G cluster_0 Ergosterol Biosynthesis Pathway (Late Stages) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11p (Azole target) Zymosterol Zymosterol 14-demethyl lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p (Sterol C-24 methyltransferase) Episterol Episterol Fecosterol->Episterol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol This compound This compound This compound->Fecosterol Inhibition G cluster_0 Fungal Cell Cell Membrane Cell Membrane Membrane Integrity Membrane Integrity Cell Membrane->Membrane Integrity Cell Lysis Cell Lysis Cell Membrane->Cell Lysis Ergosterol Biosynthesis\nPathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol Biosynthesis\nPathway->Ergosterol Ergosterol->Cell Membrane This compound This compound This compound->Cell Membrane Direct Disruption This compound->Ergosterol Biosynthesis\nPathway Inhibition

References

Application Note: Quantification of Abafungin Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1] It exhibits a dual mechanism of action, which involves the inhibition of sterol C-24 methyltransferase in the ergosterol biosynthesis pathway and direct disruption of the fungal cell membrane.[2][3] This unique mode of action makes it a subject of interest in the development of new antifungal therapies. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is provided in the table below.

PropertyValueSource
Chemical Structure N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine[4]
Molecular Formula C₂₁H₂₂N₄OS[4]
Molecular Weight 378.49 g/mol
UV Absorbance Maxima (λmax) 244 nm, 301 nm
Solubility DMSO: ~3.79-50 mg/mL, DMF: 10 mg/mL, Ethanol: 0.3 mg/mL, Water (pH 7.2): ~0.3-1 mg/L, Water (pH 5.0): ~10 mg/L
pKa (Strongest Basic) 6.54 (Predicted)

HPLC Method Parameters

This method is optimized for the quantification of this compound using a reverse-phase HPLC system with UV detection.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 301 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial condition (70% Mobile Phase A: 30% Mobile Phase B).

  • Calibration Standards (1-50 µg/mL): Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase initial condition to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation (for a Topical Cream Formulation)
  • Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 10 minutes to disperse the cream and dissolve the drug.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilute the filtrate 1:1 with the mobile phase initial condition before injection.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics.

Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
1(Expected Value)
5(Expected Value)
10(Expected Value)
25(Expected Value)
50(Expected Value)
Correlation Coefficient (r²) > 0.999
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
5< 2.0< 2.0
25< 2.0< 2.0
50< 2.0< 2.0
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5(Expected Value)98-102
25(Expected Value)98-102
50(Expected Value)98-102
Limits of Detection and Quantification
ParameterValue (µg/mL)
Limit of Detection (LOD) (Expected Value)
Limit of Quantification (LOQ) (Expected Value)

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start std_prep Prepare Standard Solutions (1-50 µg/mL) start->std_prep sample_prep Prepare Sample Solution (e.g., from cream) start->sample_prep hplc_injection Inject 10 µL into HPLC System std_prep->hplc_injection sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection at 301 nm chromatography->detection peak_integration Integrate this compound Peak detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve From Standards quantification Quantify this compound in Sample peak_integration->quantification From Sample calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for the HPLC quantification of this compound.

abafungin_moa cluster_membrane Fungal Cell Membrane cluster_effects Antifungal Effects This compound This compound membrane_disruption Direct Membrane Disruption This compound->membrane_disruption ergosterol_pathway Ergosterol Biosynthesis Pathway This compound->ergosterol_pathway sterol_methyltransferase Sterol C-24 Methyltransferase This compound->sterol_methyltransferase Inhibition membrane_leakage Membrane Leakage membrane_disruption->membrane_leakage ergosterol_pathway->sterol_methyltransferase growth_inhibition Fungistatic Effect sterol_methyltransferase->growth_inhibition Leads to cell_death Fungicidal Effect membrane_leakage->cell_death

Caption: Dual mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Animal Models in Abafungin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abafungin is a broad-spectrum arylguanidine antifungal agent with a novel dual mechanism of action, targeting both ergosterol biosynthesis and causing direct fungal cell membrane disruption.[1][2][3][4][5] It has demonstrated potent in vitro activity against a wide range of medically important fungi, including dermatophytes (e.g., Trichophyton spp.), yeasts (e.g., Candida spp.), and molds (e.g., Aspergillus spp.). Investigated primarily for the topical treatment of dermatomycoses, robust preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development pipeline.

These application notes provide detailed protocols for establishing and utilizing in vivo animal models to assess the therapeutic potential of this compound against common fungal infections. The protocols are based on established and validated models for dermatophytosis and cutaneous candidiasis, adapted for the specific evaluation of a topical formulation of this compound.

Mechanism of Action of this compound

This compound exerts its antifungal effect through a dual mechanism of action:

  • Inhibition of Ergosterol Biosynthesis: this compound inhibits the enzyme sterol 24-C-methyltransferase, which is crucial for the transmethylation at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. This disrupts the integrity and function of the fungal cell membrane.

  • Direct Membrane Damage: this compound also directly interacts with the fungal cell membrane, leading to increased permeability, leakage of intracellular components such as potassium and ATP, and ultimately cell death.

This dual mechanism suggests that this compound may have both fungistatic and fungicidal properties and could be effective against both growing and resting fungal cells.

Abafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway Sterol_Methyltransferase Sterol 24-C-Methyltransferase Ergosterol_Pathway->Sterol_Methyltransferase Ergosterol Ergosterol Sterol_Methyltransferase->Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->Sterol_Methyltransferase Inhibits This compound->Cell_Membrane Direct Damage & Permeability Increase Guinea_Pig_Dermatophytosis_Workflow cluster_assessment Efficacy Assessment Animal_Selection 1. Animal Selection (Hartley Guinea Pigs) Inoculum_Prep 2. Inoculum Preparation (T. mentagrophytes) Animal_Selection->Inoculum_Prep Infection 3. Infection (Dorsal Skin Abrasion & Inoculation) Inoculum_Prep->Infection Treatment 4. Treatment Initiation (3-5 days post-infection) Infection->Treatment Efficacy_Assessment 5. Efficacy Assessment Treatment->Efficacy_Assessment Clinical_Scoring Clinical Scoring Fungal_Burden Fungal Burden (CFU) Histopathology Histopathology (PAS) Systemic_Candidiasis_Workflow cluster_assessment_systemic Efficacy Assessment Animal_Prep 1. Animal Preparation (Immunocompetent or Neutropenic Mice) Infection 2. Systemic Infection (IV injection of C. albicans) Animal_Prep->Infection Treatment 3. Systemic Treatment (e.g., IP or Oral this compound) Infection->Treatment Efficacy_Assessment 4. Efficacy Assessment Treatment->Efficacy_Assessment Survival_Monitoring Survival Monitoring Organ_Fungal_Burden Organ Fungal Burden (Kidneys)

References

Application Notes and Protocols for Abafungin Topical Research Using 3D Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abafungin is a novel arylguanidine antifungal agent with a dual mechanism of action, making it a promising candidate for the topical treatment of dermatomycoses.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models (FTMs), offer a physiologically relevant platform for the preclinical evaluation of topical drug formulations. These models mimic the architecture and barrier function of human skin, providing a valuable tool for assessing the efficacy, safety, and penetration of topical agents like this compound. This document provides detailed application notes and protocols for utilizing 3D skin models in the research and development of topical this compound formulations.

Mechanism of Action of this compound

This compound exhibits a potent antifungal effect through two primary mechanisms:

  • Inhibition of Ergosterol Biosynthesis: this compound targets and inhibits sterol-C-24-methyltransferase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to inhibited growth.

  • Direct Membrane Disruption: this compound also exerts a direct damaging effect on the fungal cell membrane, causing increased permeability and leakage of essential intracellular components, ultimately leading to cell death.[1][2] This dual mechanism suggests that this compound may be effective against both growing and resting fungal cells.

Below is a diagram illustrating the dual mechanism of action of this compound.

Abafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_effects Effects Ergosterol_Pathway Ergosterol Biosynthesis Pathway Sterol_Methyltransferase Sterol-C-24-Methyltransferase Ergosterol_Pathway->Sterol_Methyltransferase catalyzes Ergosterol Ergosterol Sterol_Methyltransferase->Ergosterol produces Effect1 Ergosterol depletion Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane integrates into Effect2 Membrane leakage This compound This compound This compound->Sterol_Methyltransferase inhibits This compound->Cell_Membrane directly damages Effect3 Fungal cell death

This compound's dual mechanism of action.

Data Presentation

While specific quantitative data for this compound on 3D skin models is not yet widely available in published literature, this section provides templates for how such data should be structured for clear comparison. The following tables are based on standard assays used to evaluate topical antifungal agents.

Table 1: In Vitro Antifungal Activity of this compound (MIC values)

Fungal SpeciesThis compound MIC (µg/mL)Comparator 1 MIC (µg/mL)Comparator 2 MIC (µg/mL)
Trichophyton rubrumData not available
Trichophyton mentagrophytesData not available
Candida albicansData not available
Aspergillus nigerData not available

MIC: Minimum Inhibitory Concentration. Data would be obtained from broth microdilution assays.

Table 2: Efficacy of Topical this compound Formulation on Fungal Viability in a 3D Skin Model

Treatment GroupFungal Viability (% of infected control)Fungal DNA (log copies/model)
Uninfected ControlN/AN/A
Infected Control (Vehicle)100%Value
This compound (0.5%)ValueValue
This compound (1%)ValueValue
This compound (2%)ValueValue
Positive Control (e.g., Terbinafine 1%)ValueValue

Fungal viability can be assessed by MTT or XTT assays. Fungal DNA can be quantified by qPCR.

Table 3: Cytotoxicity of Topical this compound Formulation on 3D Skin Model Keratinocytes

Treatment GroupCell Viability (% of untreated control)
Untreated Control100%
Vehicle ControlValue
This compound (0.5%)Value
This compound (1%)Value
This compound (2%)Value
Positive Control (e.g., 1% SDS)Value

Cell viability can be determined using the MTT assay.

Table 4: Effect of Topical this compound on Pro-inflammatory Cytokine Secretion in Infected 3D Skin Models

Treatment GroupIL-1α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)
Uninfected ControlValueValueValue
Infected Control (Vehicle)ValueValueValue
This compound (1%)ValueValueValue
Positive Control (e.g., Terbinafine 1%)ValueValueValue

Cytokine levels in the culture medium can be measured by ELISA.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of topical this compound formulations using 3D skin models.

Protocol 1: Establishment of Fungal Infection in a 3D Skin Model

This protocol describes the establishment of a reproducible fungal infection on a reconstructed human epidermis (RHE) or full-thickness model (FTM).

Materials:

  • Commercially available RHE or FTM kits (e.g., EpiDerm™, SkinEthic™)

  • Fungal culture (Candida albicans, Trichophyton rubrum, etc.)

  • Sabouraud Dextrose Agar/Broth

  • Phosphate Buffered Saline (PBS), sterile

  • Assay medium provided by the 3D skin model manufacturer

  • 6-well or 24-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or spectrophotometer

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the desired fungal species on Sabouraud Dextrose Agar.

    • Harvest fungal cells (yeast) or conidia (dermatophytes) and suspend in sterile PBS.

    • Wash the fungal suspension twice by centrifugation and resuspend in PBS.

    • Adjust the concentration of the fungal suspension to 1 x 10⁷ cells/mL using a hemocytometer or by correlating optical density to cell number.

  • Infection of the 3D Skin Model:

    • Pre-incubate the 3D skin models in the provided assay medium for at least 1 hour at 37°C, 5% CO₂.

    • Carefully remove the medium from the apical surface of the skin model.

    • Apply 10-20 µL of the fungal inoculum (1 x 10⁵ - 2 x 10⁵ cells) to the center of the stratum corneum.

    • Incubate the infected models for 24-48 hours at 37°C, 5% CO₂ to allow for fungal invasion and establishment of infection.

Protocol 2: Evaluation of Antifungal Efficacy

This protocol details the application of the test formulation and subsequent assessment of its antifungal activity.

Materials:

  • Infected 3D skin models

  • This compound topical formulation (and vehicle control)

  • Positive control antifungal formulation (e.g., 1% Terbinafine cream)

  • Sterile applicators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol (acidified)

  • 96-well plates

  • Microplate reader

  • DNA extraction kit

  • qPCR reagents (primers, probes, master mix)

Procedure:

  • Topical Application:

    • After the infection period, topically apply a standardized amount (e.g., 2-5 mg/cm²) of the this compound formulation, vehicle control, or positive control to the surface of the infected 3D skin models.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assessment of Fungal Viability (MTT Assay):

    • At the end of the treatment period, wash the surface of the skin models with sterile PBS to remove the formulation and non-adherent fungi.

    • Transfer the skin models to a new plate containing fresh medium with MTT solution (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

    • Carefully remove the MTT solution and add isopropanol to extract the formazan crystals.

    • Incubate with gentle shaking for at least 2 hours.

    • Transfer the extract to a 96-well plate and measure the absorbance at 570 nm.

  • Quantification of Fungal DNA (qPCR):

    • After treatment, harvest the 3D skin models.

    • Extract total DNA using a suitable kit.

    • Perform qPCR using primers and probes specific for a fungal gene (e.g., ITS region) to quantify the amount of fungal DNA.

Protocol 3: Cytotoxicity Assessment

This protocol is for evaluating the potential irritation and toxicity of the this compound formulation on the skin cells.

Materials:

  • Non-infected 3D skin models

  • This compound topical formulation (and vehicle control)

  • Positive control for cytotoxicity (e.g., 1% Sodium Dodecyl Sulfate - SDS)

  • MTT solution and isopropanol as in Protocol 2

Procedure:

  • Topical Application:

    • Apply the this compound formulation, vehicle, and positive control to the surface of non-infected 3D skin models as described in Protocol 2.

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Perform the MTT assay as described in Protocol 2 to determine the viability of the keratinocytes.

Protocol 4: Histological Analysis

This protocol allows for the visualization of fungal invasion and the effect of treatment on the tissue structure.

Materials:

  • Treated and untreated infected 3D skin models

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Periodic Acid-Schiff (PAS) stain

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fixation and Embedding:

    • Fix the 3D skin models in 10% formalin for 24 hours.

    • Dehydrate the tissues and embed in paraffin.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) using a microtome.

    • For visualization of fungal elements, stain sections with PAS.

    • For assessment of tissue morphology, stain sections with H&E.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to assess the extent of fungal invasion, tissue damage, and any treatment-related changes.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Experimental_Workflow_Efficacy cluster_assessment Efficacy Assessment start Start: 3D Skin Models prep_inoculum Prepare Fungal Inoculum start->prep_inoculum infect_model Infect 3D Skin Models prep_inoculum->infect_model incubation_infection Incubate (24-48h) infect_model->incubation_infection apply_treatment Apply Topical Formulations (this compound, Vehicle, Positive Control) incubation_infection->apply_treatment incubation_treatment Incubate (24-72h) apply_treatment->incubation_treatment viability_assay Fungal Viability Assay (MTT) incubation_treatment->viability_assay qpcr Fungal DNA Quantification (qPCR) incubation_treatment->qpcr histology Histological Analysis (PAS/H&E) incubation_treatment->histology end End: Analyze Data viability_assay->end qpcr->end histology->end Experimental_Workflow_Cytotoxicity start Start: Non-Infected 3D Skin Models apply_treatment Apply Topical Formulations (this compound, Vehicle, Positive Control - SDS) start->apply_treatment incubation Incubate (24h) apply_treatment->incubation assessment Assess Keratinocyte Viability (MTT Assay) incubation->assessment end End: Analyze Cytotoxicity Data assessment->end

References

Troubleshooting & Optimization

Technical Support Center: Abafungin In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Abafungin in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a broad-spectrum arylguanidine antifungal agent.[1] Its therapeutic potential is linked to a dual mechanism of action: the inhibition of ergosterol biosynthesis and direct damage to the fungal cell membrane.[1][2][3] However, this compound is a lipophilic compound with low aqueous solubility, particularly at neutral pH, which can limit its effectiveness in in vitro assays and lead to inconsistent experimental results.[1]

Q2: What is the known solubility of this compound in common solvents?

The solubility of this compound is highly dependent on the solvent and the pH. Its aqueous solubility is significantly lower at neutral pH compared to acidic pH. For organic solvents, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. Why does this happen and how can I prevent it?

This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock solution is diluted in the aqueous medium. The DMSO disperses rapidly, and the poorly water-soluble this compound aggregates and precipitates. To prevent this, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to fungal cells.

Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro experiments?

While DMSO is the most documented solvent for this compound, other strategies used for poorly soluble drugs can be explored. These include the use of co-solvents, cyclodextrins, and surfactants. However, specific data on their effectiveness for this compound is limited, and optimization is required for each experimental setup.

Q5: How does pH affect the solubility and activity of this compound?

This compound's solubility is pH-dependent. Its solubility is approximately 1 mg/L at a neutral pH, but increases to around 10 mg/L at pH 5.0. This increased solubility at a slightly acidic pH correlates with enhanced antifungal activity.

Troubleshooting Guides

Issue: Precipitation of this compound in Stock Solution
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Solution:

    • Prepare the stock solution at a lower concentration.

    • Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. Be cautious with warming to avoid degradation of the compound.

Issue: Cloudiness or Precipitation After Diluting Stock into Aqueous Buffer/Medium
  • Possible Cause 1: The aqueous solubility limit of this compound has been exceeded.

  • Solution 1: Decrease the final working concentration of this compound in the assay.

  • Possible Cause 2: "Solvent shock" from rapid dilution of the DMSO stock.

  • Solution 2:

    • Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise while gently vortexing or swirling the medium.

    • Consider preparing an intermediate dilution of the stock solution in the aqueous medium before making the final dilution.

  • Possible Cause 3: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Solution 3: While keeping the final DMSO concentration below toxic levels (ideally <0.5%), ensure it is sufficient to aid solubility. This may require preparing a more concentrated initial stock solution.

Data Presentation

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventConcentration
Dimethyl Sulfoxide (DMSO)~50 mg/mL (requires sonication)
Ethanol~0.3 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~0.3 mg/mL
Aqueous solution, neutral pH~1 mg/L
Aqueous solution, pH 5.0~10 mg/L

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If necessary, sonicate the solution in a water bath for 10-15 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Aqueous Medium
  • Materials: this compound stock solution in DMSO, sterile aqueous medium (e.g., cell culture medium, buffer), sterile tubes.

  • Procedure: a. Pre-warm the aqueous medium to 37°C. b. Determine the final concentration of this compound and the maximum allowable final concentration of DMSO (e.g., 0.5%). c. Calculate the volume of the this compound stock solution needed. d. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. e. Visually inspect the final working solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiment.

Protocol 3: General Method for Solubility Enhancement with Cyclodextrins (Example with HP-β-CD)

Note: This is a general guideline and requires optimization.

  • Materials: this compound powder, Hydroxypropyl-beta-cyclodextrin (HP-β-CD), sterile aqueous buffer, sterile tubes.

  • Procedure: a. Prepare a series of aqueous solutions of HP-β-CD in the desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v). b. Add an excess amount of this compound powder to a known volume of each HP-β-CD solution. c. Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. d. Centrifuge the samples to pellet the undissolved this compound. e. Carefully collect the supernatant and dilute it with an appropriate solvent. f. Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, spectrophotometry) to determine the solubility at each HP-β-CD concentration.

Mandatory Visualizations

Abafungin_Mechanism_of_Action cluster_0 Ergosterol Biosynthesis Inhibition cluster_1 Direct Membrane Damage Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol Lanosterol 14-alpha-demethylase (Azoles target) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Sterol-C-24-methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Abafungin_1 This compound Abafungin_1->Zymosterol Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Membrane_Disruption Membrane_Disruption Fungal_Cell_Membrane->Membrane_Disruption Leads to Abafungin_2 This compound Abafungin_2->Fungal_Cell_Membrane Direct Interaction K_Efflux K_Efflux Membrane_Disruption->K_Efflux K+ Efflux ATP_Leakage ATP_Leakage Membrane_Disruption->ATP_Leakage ATP Leakage Cell_Death Cell_Death K_Efflux->Cell_Death ATP_Leakage->Cell_Death

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start This compound Solubility Issue Check_Stock Is the stock solution clear? Start->Check_Stock Precipitate_in_Stock Precipitate in Stock Check_Stock->Precipitate_in_Stock No Clear_Stock Stock solution is clear Check_Stock->Clear_Stock Yes Action_Stock Lower concentration Use sonication/gentle warming Precipitate_in_Stock->Action_Stock Action_Stock->Check_Stock Dilute_in_Aqueous Dilute into aqueous medium Clear_Stock->Dilute_in_Aqueous Check_Working Is the working solution clear? Dilute_in_Aqueous->Check_Working Precipitate_in_Working Precipitate in Working Solution Check_Working->Precipitate_in_Working No Clear_Working Working solution is clear Proceed with experiment Check_Working->Clear_Working Yes Action_Working Decrease final concentration Pre-warm medium Add stock dropwise with mixing Consider alternative solubilizers Precipitate_in_Working->Action_Working Action_Working->Dilute_in_Aqueous

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Abafungin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the accurate and reproducible determination of Abafungin's Minimum Inhibitory Concentration (MIC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1][2] It exhibits a dual mechanism of action, making it effective against a wide range of pathogenic fungi.[2][3][4] Firstly, it inhibits the enzyme sterol-C-24-methyltransferase, which is crucial for the transmethylation step in the ergosterol biosynthesis pathway. Secondly, it has a direct disruptive effect on the fungal cell membrane, leading to the leakage of cellular contents and cell death. This dual action allows this compound to be effective against both growing and resting fungal cells.

Q2: What is the spectrum of activity for this compound?

A2: this compound demonstrates potent activity against a variety of medically important fungi, including dermatophytes (e.g., Trichophyton spp.), yeasts (e.g., Candida spp.), and molds (e.g., Aspergillus spp.). Its efficacy against Candida and Aspergillus has been reported to be better than several standard antifungal compounds.

Q3: Which standardized methods are recommended for this compound MIC testing?

A3: Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for antifungal susceptibility testing and can be adapted for this compound. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Q4: What is the appropriate solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing this compound stock solutions. It is crucial to ensure the final concentration of DMSO in the testing medium is low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible MIC values.

  • Possible Cause: Inaccurate inoculum density. The final concentration of the fungal inoculum is a critical parameter in susceptibility testing.

  • Solution: Ensure the fungal suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension should then be further diluted to achieve the recommended final inoculum concentration for the assay. Always verify the inoculum count through quantitative plating.

Issue 2: Precipitation of this compound in the test wells.

  • Possible Cause: Poor solubility of this compound in the aqueous testing medium.

  • Solution: Prepare the initial stock solution in 100% DMSO at a high concentration. When preparing serial dilutions, ensure that the drug is well-mixed in the broth medium at each step. Sonication can be used to aid dissolution of the stock solution. Avoid shock-diluting the stock solution directly into the aqueous medium at a high concentration.

Issue 3: "Trailing" or unclear MIC endpoints.

  • Possible Cause: The fungistatic effect of some antifungal agents can lead to reduced but persistent growth across a range of concentrations, making it difficult to determine the MIC visually.

  • Solution: For agents like this compound, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in turbidity compared to the growth control well. Using a spectrophotometric plate reader to measure optical density can provide a more objective endpoint determination than visual inspection alone.

Issue 4: No growth in the positive control well.

  • Possible Cause: The fungal isolate may not be viable, or the growth medium may be improperly prepared.

  • Solution: Always use fresh, viable cultures for inoculum preparation. Subculture the isolates on appropriate agar plates to ensure purity and viability before starting the MIC assay. Double-check the preparation of the RPMI-1640 medium to ensure it has the correct pH (7.0 ± 0.1) and has been filter-sterilized.

Experimental Protocols

Protocol: Broth Microdilution MIC Testing for this compound

This protocol is based on established CLSI guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

1. Media and Reagent Preparation:

  • Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Sterilize by filtration.

  • This compound Stock Solution: Dissolve this compound powder in DMSO to create a stock solution of 1600 µg/mL. Store in small aliquots at -20°C or below.

2. Inoculum Preparation:

  • Subculture the fungal isolate onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain mature colonies.

  • Suspend colonies in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this adjusted suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

3. Plate Preparation:

  • Perform serial twofold dilutions of the this compound stock solution in the test medium across a 96-well microtiter plate to achieve the desired final concentration range.

  • Add 100 µL of each 2X drug dilution to the appropriate wells.

  • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and the final 1X drug concentration.

  • Include a drug-free well for a positive growth control and an uninoculated, drug-free well for a sterility control.

4. Incubation:

  • Incubate the plates at 35°C.

  • Incubation times vary by organism: 24-48 hours for Candida spp. and 48-96 hours for molds.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.

  • Reading can be done visually using a reading mirror or spectrophotometrically at 530 nm.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Comparator Drugs against Pathogenic Fungi (Broth Dilution Assay)

Organism (Number of Strains)DrugMIC Range (µg/mL)
Dermatophytes
Trichophyton spp. (n=10)This compound0.12 - 1
Clotrimazole0.03 - 0.25
Terbinafine0.004 - 0.03
Yeasts
Candida albicans (n=15)This compound0.12 - 1
Clotrimazole0.25 - 2
Amphotericin B0.25 - 1
Molds
Aspergillus fumigatus (n=5)This compound0.25 - 1
Itraconazole0.25 - 1
Amphotericin B0.5 - 2

Data summarized from Borelli et al., 2008.

Visualizations

Diagrams of Key Processes

Dual Mechanism of Action of this compound cluster_cell Fungal Cell membrane Cell Membrane ergosterol_pathway Ergosterol Biosynthesis Pathway enzyme Sterol-C-24 -methyltransferase ergosterol_pathway->enzyme contains enzyme->membrane produces ergosterol for This compound This compound This compound->membrane Directly Disrupts This compound->enzyme Inhibits

Caption: Dual mechanism of action of this compound on a fungal cell.

Experimental Workflow for this compound MIC Testing cluster_controls Controls prep_inoculum 1. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) load_plate 3. Load 96-Well Plate (100µL Drug + 100µL Inoculum) prep_inoculum->load_plate prep_drug 2. Prepare this compound Dilutions (Serial 2-fold in RPMI-MOPS) prep_drug->load_plate incubate 4. Incubate Plate (35°C, 24-72h) load_plate->incubate read_mic 5. Read MIC (Visually or Spectrophotometrically) incubate->read_mic growth_control Growth Control (Inoculum, no drug) read_mic->growth_control compare to sterility_control Sterility Control (Medium, no inoculum)

Caption: Workflow for the broth microdilution MIC testing method.

Troubleshooting Logic for MIC Endpoint Determination start Growth in wells? no_growth No Growth in Positive Control? start->no_growth No clear_endpoint Clear Endpoint (Abrupt change from growth to no growth)? start->clear_endpoint Yes check_inoculum Action: Check Inoculum Viability & Medium Prep no_growth->check_inoculum Yes trailing Trailing Growth (Partial inhibition over several wells)? use_spectro Action: Use Spectrophotometer for Objective Reading trailing->use_spectro Yes clear_endpoint->trailing No record_mic Result: Record MIC at 100% Inhibition clear_endpoint->record_mic Yes record_mic50 Result: Record MIC at ≥50% Growth Reduction vs Control use_spectro->record_mic50

Caption: Troubleshooting logic for determining the MIC endpoint.

References

Abafungin In Vivo Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the antifungal agent Abafungin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. Given that this compound was primarily developed for topical use with low systemic absorption, this guide focuses on the anticipated challenges of adapting this compound for systemic in vivo studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is there a limited amount of published in vivo data for this compound?

Q2: What is the primary mechanism of action for this compound?

A2: this compound has a dual mechanism of action against fungal cells:

  • Inhibition of Ergosterol Biosynthesis: It specifically inhibits the enzyme sterol C-24-methyltransferase (encoded by the ERG6 gene). This enzyme is crucial for the transmethylation step in the fungal ergosterol biosynthesis pathway. Blocking this step disrupts the production of ergosterol, a vital component for fungal cell membrane integrity and function.

  • Direct Membrane Disruption: At higher concentrations, this compound appears to have a direct effect on the fungal cell membrane, causing increased permeability and leakage of essential cellular contents like ions and ATP, leading to cell death. This action is independent of the cell's metabolic state, affecting both growing and resting cells.

Q3: What are the main challenges in formulating this compound for systemic in vivo studies?

A3: The primary challenge is this compound's poor solubility in water. For systemic administration (e.g., intravenous or oral), the compound must be dissolved in a biocompatible vehicle. This often requires the use of organic co-solvents like dimethyl sulfoxide (DMSO), which can have toxic effects at higher concentrations, or the development of complex formulations such as lipid-based carriers or nanosuspensions to improve bioavailability.

Q4: In which solvents is this compound soluble?

A4: this compound is reported to be insoluble in water but soluble in DMSO (up to 3.79 mg/mL). For experimental purposes, a concentrated stock solution is typically prepared in 100% DMSO and then diluted into the final aqueous medium for in vitro assays or into a suitable vehicle for in vivo administration.

Q5: What animal models are appropriate for testing the in vivo efficacy of a novel antifungal like this compound?

A5: The choice of animal model depends on the research question.

  • Cutaneous/Topical Infections: A murine model of cutaneous candidiasis, caused by Candida albicans, is a standard and relevant model to test the efficacy of topical formulations.

  • Systemic Infections: For systemic efficacy, immunosuppressed murine models of disseminated candidiasis or aspergillosis are commonly used. These models are crucial for evaluating the pharmacokinetics and therapeutic potential of systemically administered antifungal agents.

Troubleshooting Guides

Guide 1: Poor Bioavailability or Efficacy in Systemic In Vivo Models

Problem: After administering this compound (oral or IP), you observe low plasma concentrations or a lack of efficacy against a systemic fungal infection compared to in vitro results.

Potential Cause Recommended Solution
Poor Solubility & Absorption This compound is insoluble in water, leading to poor absorption from the gut or precipitation in the peritoneum. Action: Develop an advanced formulation. Consider using solubility enhancers like cyclodextrins, or create a lipid-based formulation (e.g., self-emulsifying drug delivery system) or a nanosuspension to improve oral bioavailability.
Vehicle Incompatibility/Toxicity The solvent used for parenteral injection (e.g., high concentration of DMSO) may be causing local tissue damage, inflammation, or rapid drug precipitation, preventing systemic distribution. Action: Optimize the vehicle. Use a co-solvent system (e.g., DMSO, PEG300, Tween 80, saline) and ensure the final concentration of each component is below known toxicity thresholds. Perform a vehicle-only control study to assess tolerability.
Rapid Metabolism/Clearance Although not documented for this compound, many antifungal agents are metabolized by the liver's cytochrome P450 system, leading to rapid clearance. Action: Conduct a preliminary pharmacokinetic (PK) study. Measure plasma drug concentrations at multiple time points after administration to determine the drug's half-life and clearance rate. This will inform appropriate dosing frequency.
Guide 2: Inconsistent Results in a Topical Skin Infection Model

Problem: You are observing high variability in lesion scores or fungal burden between animals in a cutaneous infection model.

Potential Cause Recommended Solution
Inoculum Variability Inconsistent number of viable fungal cells applied to the infection site. Action: Standardize the inoculum preparation. Ensure the fungal culture is in the correct growth phase (e.g., log phase), and quantify the cell concentration accurately using a hemocytometer or by plating serial dilutions for CFU counting before inoculation.
Inconsistent Drug Application Uneven application of the topical formulation (e.g., cream, gel) across the infected area or between animals. Action: Use a positive displacement pipette or syringe to apply a precise volume/weight of the formulation. Define the application area clearly (e.g., using a biopsy punch mark as a guide) and ensure consistent spreading.
Vehicle Control Issues The formulation vehicle itself may have some antifungal activity or may cause skin irritation that affects the infection. Action: Always include a "vehicle-only" control group that receives the formulation without this compound. This allows you to isolate the therapeutic effect of the drug from the effects of the vehicle.

Quantitative Data Summary

Since published in vivo quantitative data for this compound is scarce, the following tables include available in vitro data and a representative table with hypothetical pharmacokinetic data for a generic, poorly soluble antifungal to guide experimental design.

Table 1: In Vitro Activity of this compound against Candida albicans

ParameterConcentrationEffectSource
Ergosterol Biosynthesis Inhibition0.01 µg/mL50.5% reduction in sterol incorporation
Ergosterol Biosynthesis Inhibition0.1 µg/mL>97.2% reduction in sterol incorporation
Ion Leakage Induction10 µg/mLRapid release of ions from cells

Table 2: Hypothetical Pharmacokinetic Parameters for a Poorly Soluble Antifungal (Compound X) in Mice

This table provides example data to illustrate typical parameters for a compound with properties similar to this compound. This is for illustrative purposes only.

Route of AdministrationDose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV)25% DMSO in Saline15000.12200100
Oral (PO)20Aqueous Suspension504440<5
Oral (PO)20Lipid-based Formulation45023300~35

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

This protocol describes the preparation of a stock solution and a final dosing solution suitable for parenteral administration in mice, assuming a target dose of 10 mg/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • PEG 300 (Polyethylene glycol 300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare 100 mg/mL Stock Solution: Weigh 100 mg of this compound and dissolve it in 1 mL of 100% DMSO. Vortex or sonicate until fully dissolved. This is your concentrated stock.

  • Calculate Dosing Volume: Assume an average mouse weight of 25 g and a dosing volume of 100 µL (0.1 mL).

    • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

    • Required final concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

  • Prepare Final Dosing Solution (Example: 1 mL):

    • Calculate the volume of stock solution needed: (2.5 mg/mL * 1 mL) / 100 mg/mL = 0.025 mL (25 µL) of stock.

    • In a sterile microcentrifuge tube, prepare the vehicle by mixing:

      • 5% DMSO: 50 µL

      • 30% PEG 300: 300 µL

      • 5% Tween 80: 50 µL

      • 60% Saline: 600 µL

    • To prepare the final formulation, combine 25 µL of the this compound stock with 975 µL of a pre-mixed vehicle containing PEG 300, Tween 80, and saline to achieve the target concentrations.

    • Note: The final vehicle composition will be approximately 7.3% DMSO, 29.2% PEG 300, 4.9% Tween 80, and 58.5% Saline. Always test the final vehicle for clarity and stability before injection. Administer immediately after preparation.

Protocol 2: Murine Model of Cutaneous Candidiasis

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver, depilatory cream

  • This compound topical formulation (e.g., 1% cream) and vehicle control

  • Sterile PBS, sterile cotton swabs

Procedure:

  • Inoculum Preparation: Culture C. albicans on an SDA plate. Inoculate a single colony into SDB and grow overnight at 30°C. Wash cells twice with sterile PBS and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Animal Preparation: Anesthetize mice. Shave a 2x2 cm area on the dorsal side. Apply a depilatory cream for 1-2 minutes, then gently wash off with warm water.

  • Infection: Create a superficial abrasion on the skin using a sterile needle. Pipette 20 µL of the C. albicans suspension (2 x 10⁶ CFU) onto the abraded area and gently rub with a sterile cotton swab.

  • Treatment: Begin treatment 24 hours post-infection. Divide mice into groups (e.g., Untreated, Vehicle Control, 1% this compound). Apply 20 mg of the respective topical formulation to the infected area once daily for 5-7 days.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor skin for signs of infection (erythema, scaling, crusting) daily and assign a clinical score.

    • Fungal Burden: At the end of the experiment, euthanize the mice. Excise the infected skin, homogenize it in sterile PBS, and perform serial dilutions for plating on SDA to determine the CFU/gram of tissue.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 (Sterol C-24-methyltransferase) Epi-sterol Epi-sterol Fecosterol->Epi-sterol Multiple Steps Ergosterol Ergosterol Epi-sterol->Ergosterol Multiple Steps This compound This compound This compound->Zymosterol Inhibits

Caption: Ergosterol biosynthesis pathway highlighting this compound's target.

Dual_Mechanism_of_Action cluster_biosynthesis Mechanism 1: Biosynthesis Inhibition cluster_membrane Mechanism 2: Direct Membrane Disruption This compound This compound Erg6 Sterol C-24-methyltransferase This compound->Erg6 Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Ergosterol Ergosterol Production Erg6->Ergosterol Inhibition Membrane_Integrity Loss of Membrane Integrity Ergosterol->Membrane_Integrity Fungistatic Fungistatic Effect Membrane_Integrity->Fungistatic Ion_Leakage Ion & ATP Leakage Cell_Membrane->Ion_Leakage Direct Disruption Fungicidal Fungicidal Effect Ion_Leakage->Fungicidal

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_Formulation Is the drug fully solubilized in the vehicle? Start->Check_Formulation Check_PK Is there adequate systemic exposure (PK)? Check_Formulation->Check_PK Yes Reformulate Reformulate: - Use co-solvents - Create nanosuspension - Use lipid carriers Check_Formulation->Reformulate No Check_Dose Is the dose high enough? Check_PK->Check_Dose Yes Conduct_PK Conduct Pilot PK Study: - Measure plasma concentration over time Check_PK->Conduct_PK Unknown Dose_Escalation Conduct Dose Escalation Study: - Test higher doses - Monitor for toxicity Check_PK->Dose_Escalation No (Low Exposure) Check_Dose->Dose_Escalation No Success Efficacy Achieved Check_Dose->Success Yes Reformulate->Check_Formulation Conduct_PK->Check_PK Dose_Escalation->Check_Dose

Caption: Workflow for troubleshooting poor in vivo efficacy.

References

Abafungin Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abafungin research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental designs.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vitro experiments with this compound.

Q1: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?

A1: High variability in MIC values for this compound can stem from several factors, most notably its pH-dependent solubility.

  • pH of Culture Media: this compound's solubility is significantly influenced by pH. It is poorly soluble at a neutral pH (~1 mg/L) but solubility increases in more acidic conditions (up to 10 mg/L at pH 5.0)[1][2]. Standard fungal culture media can have varying pH levels, which can alter the effective concentration of dissolved this compound. It has been observed that at pH 6, only 10% of clinical yeast isolates were susceptible, whereas at pH 5, all isolates responded to the drug[1].

  • Inoculum Size: The density of the initial fungal inoculum can impact the apparent MIC. A higher inoculum may require a higher concentration of this compound to achieve growth inhibition[1].

  • Choice of Growth Medium: The composition of the culture medium can affect both fungal growth and the activity of this compound. It is recommended to use defined minimal or slightly enriched liquid media for consistency[2].

  • Incubation Time: The duration of incubation before reading the MIC can influence the results. Ensure a consistent and appropriate incubation time for the fungal species being tested.

Troubleshooting Steps:

  • Standardize and Buffer Media pH: Ensure your culture medium is buffered to a consistent, slightly acidic pH (e.g., pH 5.0) to maintain this compound solubility and activity.

  • Control Inoculum Density: Precisely standardize the initial inoculum concentration for all experiments using methods like spectrophotometry or hemocytometer counts.

  • Use Consistent Media: Employ the same batch and type of culture medium for all related experiments to minimize variability.

  • Optimize Incubation Time: Determine the optimal incubation time for your fungal strain and use it consistently across all assays.

Q2: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?

A2: this compound is poorly soluble in aqueous solutions at neutral pH.

  • Primary Solvent: For stock solutions, this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.

  • Working Solutions: When preparing working dilutions in your aqueous culture medium, be mindful of the final DMSO concentration. It is crucial to keep the final DMSO concentration low (typically ≤1%) to avoid solvent-induced toxicity to the fungi. Due to its low aqueous solubility, you may observe precipitation when diluting the DMSO stock into a neutral pH buffer or medium. As mentioned, using a slightly acidic medium (pH 5.0) can improve its solubility.

Protocol for Solubilization:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Use sonication if necessary to ensure complete dissolution.

  • Store the DMSO stock solution at -20°C or -80°C for long-term stability.

  • For experiments, dilute the stock solution in your chosen culture medium (preferably buffered to a slightly acidic pH) to the final desired concentrations, ensuring the final DMSO concentration remains below 1%.

Q3: My dose-response curves for this compound are biphasic or show an incomplete effect. How should I interpret this?

A3: This is likely a manifestation of this compound's dual mechanism of action, which occurs at different concentration ranges.

  • Low Concentrations (nM to low µM range): this compound primarily acts as a fungistatic agent by inhibiting ergosterol biosynthesis. Specifically, it targets the enzyme sterol-C-24-methyltransferase, which is involved in the transmethylation of the sterol side chain. This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, thereby impeding fungal growth.

  • High Concentrations (µg/mL range): At higher concentrations, this compound exhibits fungicidal activity through a more direct and rapid effect on the fungal cell membrane. This leads to membrane disruption, leakage of intracellular components like potassium ions and ATP, and ultimately, cell death.

This dual mechanism can result in complex dose-response curves where a plateau of partial inhibition (fungistatic effect) is observed at lower concentrations, followed by a steep drop in viability (fungicidal effect) at higher concentrations.

Experimental Approach to Differentiate Mechanisms:

  • Ergosterol Biosynthesis Assay: To specifically measure the impact on this pathway, you can perform sterol analysis (e.g., using GC-MS) on fungal cells treated with low concentrations of this compound to quantify the accumulation of precursor sterols and the depletion of ergosterol. A common method involves measuring the incorporation of 14C-acetate into the sterol fraction.

  • Membrane Integrity Assays: To assess the direct membrane-damaging effects, use assays that measure the leakage of intracellular components (e.g., ATP release assays, potassium efflux measurements) or the uptake of fluorescent dyes that are normally excluded by intact membranes (e.g., propidium iodide, SYTOX Green). These effects will be more prominent at higher concentrations of this compound.

Q4: Can this compound be used in agar-based assays?

A4: Yes, but with caution regarding the composition of the agar. The activity of this compound can be affected by components within the agar. Specifically, the presence of sulfuric acid in some batches of agar can reduce the apparent activity of the drug. When performing agar dilution assays, it is recommended to use agarose, which is a more neutral polymer, to avoid this interference.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesNo. of StrainsMIC Range (µg/mL)MFC Range (µg/mL)
Trichophyton spp.--1 - >64
Microsporum spp.--1 - 32
Epidermophyton floccosum--1 - 4
Candida albicans-0.12 - 40.25 - 16
Candida spp. (non-albicans)-0.12 - 80.25 - 32
Aspergillus fumigatus-0.5 - 1-
Aspergillus spp.-0.25 - 20.5 - 4

Data compiled from Borelli C, et al. Chemotherapy. 2008. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI guidelines)

  • Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a buffered culture medium (e.g., RPMI-1640 with MOPS, adjusted to a slightly acidic pH if necessary).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve the final recommended inoculum density (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.

Protocol 2: Fungal Membrane Integrity Assay (ATP Release)

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., sterile distilled water or a minimal buffer), and resuspend them to a standardized density.

  • Treatment: Add this compound at various concentrations (focusing on the higher, fungicidal range) to the cell suspensions. Include a vehicle control (DMSO) and a positive control for maximal ATP release (e.g., a lytic agent).

  • Sampling: At different time points after adding this compound, take aliquots of the cell suspension.

  • ATP Measurement: Measure the extracellular ATP in the samples using a commercial bioluminescence assay kit (e.g., luciferin/luciferase-based). The light emission is proportional to the amount of ATP released from damaged cells.

  • Data Analysis: Compare the ATP levels in the this compound-treated samples to the controls to quantify the extent of membrane damage.

Mandatory Visualization

Abafungin_Mechanism cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Sterol-C24-Methyltransferase Ergosterol Ergosterol Fecosterol->Ergosterol ... Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Membrane Incorporation Ions K+, ATP Membrane->Ions Leakage Abafungin_low This compound (Low Concentration) Abafungin_low->Fecosterol Inhibition Abafungin_high This compound (High Concentration) Abafungin_high->Membrane Direct Disruption

Caption: Dual mechanism of action of this compound.

Experimental_Workflow start Start: Experimental Question prep_compound Prepare this compound Stock (100% DMSO) start->prep_compound prep_fungi Prepare Fungal Inoculum (Standardize Density) start->prep_fungi setup_assay Setup Assay (e.g., 96-well plate) prep_compound->setup_assay prep_fungi->setup_assay add_compound Add this compound Dilutions (pH-buffered medium, <1% DMSO) setup_assay->add_compound add_fungi Inoculate with Fungi add_compound->add_fungi incubate Incubate (Standardized Time/Temp) add_fungi->incubate readout Measure Endpoint (e.g., OD, Fluorescence, ATP) incubate->readout analyze Analyze Data & Troubleshoot readout->analyze end Conclusion analyze->end troubleshoot_node Inconsistent Results? Check pH, Solubility, Inoculum analyze->troubleshoot_node troubleshoot_node->start Re-evaluate Setup

References

Technical Support Center: Abafungin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Abafungin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its poor solubility in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). For specialized applications, Diethylene Glycol Monoethyl Ether (Transcutol) has also been identified as a potential solvent.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to pH changes in solution?

A3: Yes, this compound's stability is influenced by pH. Forced degradation studies have shown that this compound is more stable in acidic conditions compared to alkaline conditions.[1] While its fungicidal activity is not significantly dependent on pH within the range of 3.0 to 5.0, prolonged exposure to alkaline environments can lead to degradation.[1][3]

Q4: How stable is this compound when exposed to light and heat?

A4: this compound exhibits some sensitivity to heat and light. Photolytic degradation has been observed, although it is relatively low compared to other stress factors. Thermal degradation can also occur, with studies showing a 5-7% degradation after 48 hours at 70°C. Therefore, it is recommended to protect this compound solutions from light and avoid prolonged exposure to high temperatures.

Q5: What are the primary degradation pathways for this compound?

A5: Based on forced degradation studies, this compound is susceptible to degradation through hydrolysis (especially under alkaline conditions) and oxidation. While the exact chemical structures of the degradation products are not fully elucidated in publicly available literature, these pathways are the primary concern for maintaining the stability of this compound in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution in aqueous media. This compound is poorly soluble in water. Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.1. Decrease the final concentration: The desired concentration may exceed this compound's solubility limit in the final aqueous solution. 2. Increase the co-solvent concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of potential cellular toxicity (typically <0.5%). 3. Use a solubilizing agent: Consider incorporating cyclodextrins or other solubilizing excipients into the aqueous medium before adding the this compound stock. 4. Optimize the dilution method: Add the DMSO stock solution dropwise to the vortexing aqueous medium to facilitate rapid dispersion.
Loss of antifungal activity over time in prepared solutions. Chemical degradation of this compound due to improper storage or handling.1. Verify storage conditions: Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. 2. Prepare fresh dilutions: For optimal results, prepare fresh working dilutions from your stock solution for each experiment. 3. Check the pH of the medium: If the experimental medium is alkaline, consider buffering to a more neutral or slightly acidic pH to slow down hydrolytic degradation.
Inconsistent experimental results between batches of this compound solution. Variability in the initial dissolution of the compound or partial degradation.1. Ensure complete dissolution: Visually inspect the stock solution to confirm that all solid material has dissolved. Gentle warming (to 37°C) or brief sonication can aid in dissolution. 2. Perform a stability check: If inconsistency persists, consider performing a quick stability check of your stock solution using a validated analytical method like HPLC.

Data on this compound Stability

The following table summarizes the degradation of this compound under various stress conditions as determined by forced degradation studies.

Stress Condition Duration Degradation of API (%) Degradation in Formulation (%)
Alkaline Hydrolysis (0.1N NaOH) 60 min7.578.53
90 min9.6310.69
Acidic Hydrolysis (3N HCl) 60 min13.7214.55
90 min2.4419.56
Oxidative Degradation (30% H₂O₂) 15 min24.6523.85
Dry Heat 48 hours at 70°C5.366.32
Photolytic Degradation Not Specified1.361.69

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 378.49 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Weigh out 3.785 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

  • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication in a water bath can be applied.

  • Visually inspect the solution against a light source to ensure no visible particles remain.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: General Method for Evaluating this compound Stability by HPLC

Objective: To provide a general framework for a stability-indicating HPLC method to assess the degradation of this compound in solution.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method capable of separating the intact this compound peak from potential degradation products. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is a common starting point. The detection wavelength should be set at the λmax of this compound (approximately 242 nm).

  • Forced Degradation Study:

    • Acidic: Incubate an this compound solution with an appropriate concentration of HCl (e.g., 0.1N - 3N) at a controlled temperature.

    • Alkaline: Incubate an this compound solution with an appropriate concentration of NaOH (e.g., 0.1N) at a controlled temperature.

    • Oxidative: Treat an this compound solution with hydrogen peroxide (e.g., 3-30%).

    • Thermal: Expose a solution of this compound to elevated temperatures (e.g., 70°C).

    • Photolytic: Expose an this compound solution to a light source (e.g., UV lamp or daylight).

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms to determine the percentage of this compound remaining and the formation of any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_formulation Formulation Development weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Gentle Warming / Sonication (if needed) dissolve->sonicate aliquot Aliquot for Storage sonicate->aliquot store Store at -20°C or -80°C aliquot->store stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) store->stress Use in Experiments excipients Select Solubilizing Excipients (e.g., Cyclodextrins, Liposomes) store->excipients Use in Formulation sample Sample at Time Points stress->sample hplc Analyze by HPLC sample->hplc data Evaluate Degradation hplc->data formulate Prepare Formulation excipients->formulate characterize Characterize Formulation (Solubility, Stability) formulate->characterize signaling_pathway This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Direct Interaction Ergosterol Ergosterol Biosynthesis This compound->Ergosterol Inhibition Disruption Membrane Disruption & Ion Leakage Membrane->Disruption Enzyme Sterol-C-24-Methyltransferase Ergosterol->Enzyme Growth_Inhibition Inhibition of Fungal Growth Ergosterol->Growth_Inhibition Disruption->Growth_Inhibition troubleshooting_logic rect_node rect_node start Precipitation Observed? check_conc Is Concentration Too High? start->check_conc Yes no_precip Solution Stable start->no_precip No check_solvent Is Co-Solvent % Adequate? check_conc->check_solvent No reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes use_excipient Consider Solubilizing Excipients check_solvent->use_excipient Yes increase_solvent Increase Co-Solvent % check_solvent->increase_solvent No

References

Adjusting pH for optimal Abafungin activity in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abafungin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in culture?

A1: The fungicidal activity of this compound does not appear to be significantly dependent on pH within the typical range used for fungal culture.[1] However, for standardized testing of fungi, a pH of 5.0 is often used.[1][2] It is recommended to test a pH range to determine the optimal conditions for your specific fungal species and experimental setup.

Q2: My this compound activity is lower than expected. Could pH be a factor?

A2: While this compound's activity is not strongly pH-dependent, suboptimal pH can affect fungal growth and may indirectly impact the apparent activity of the compound.[1] Ensure your culture medium is buffered to a stable pH. For some fungi, acidic conditions may enhance the activity of certain antifungal agents.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound has a dual mechanism of action. Firstly, it inhibits the enzyme sterol-C-24-methyltransferase, which is involved in the transmethylation at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Secondly, it has a direct effect on the fungal cell membrane, leading to disruption, leakage of cellular contents, and cell death. This action is independent of whether the fungal cells are actively growing or in a resting state.

Q4: Are there any known signaling pathways affected by this compound?

A4: Current research primarily points to this compound's direct interference with the ergosterol biosynthesis pathway and its direct action on the cell membrane. There is no strong evidence to suggest that it directly targets specific intracellular signaling cascades in the way that some other antifungals do.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent this compound Efficacy pH drift in culture medium.Use a buffered medium such as RPMI 1640 with MOPS to maintain a stable pH.
Fungal strain variability.Different fungal isolates can have varying susceptibility. Ensure you are using a consistent and well-characterized strain.
Low Potency Observed Suboptimal pH for fungal growth.While this compound is active across a range of pH values, ensure the pH of your medium is optimal for the growth of your specific fungal species to allow for accurate assessment of antifungal activity.
Inaccurate drug concentration.Verify the concentration of your this compound stock solution and ensure proper dilution.
Unexpected Cytotoxicity Off-target effects at high concentrations.High concentrations of this compound can cause direct membrane damage. Consider performing a dose-response curve to determine the optimal concentration for your experiment.

Quantitative Data Summary

The following table summarizes the Minimum Fungicidal Concentrations (MFCs) of this compound against Candida albicans at different pH values.

pHCumulative Percentage of Strains Killed (%)
2 10
4 10
8 30
16 100

Data adapted from in vitro studies on clinical isolates of C. albicans after 3 days of incubation.

Experimental Protocols

Protocol for Determining Optimal pH for this compound Activity

This protocol outlines a method to determine the optimal pH for this compound activity against a specific fungal strain using a broth microdilution assay.

Materials:

  • This compound

  • Fungal strain of interest

  • RPMI 1640 medium

  • MOPS buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Medium Preparation:

    • Prepare RPMI 1640 medium buffered with MOPS.

    • Divide the medium into several aliquots and adjust the pH of each aliquot to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using HCl or NaOH.

    • Sterilize the pH-adjusted media by filtration.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in the pH-adjusted RPMI 1640 media to the desired final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of this compound in each of the pH-adjusted media in the 96-well plates.

  • Incubation:

    • Inoculate the wells containing the serially diluted this compound with the fungal suspension.

    • Include positive controls (fungus in medium without drug) and negative controls (medium only) for each pH value.

    • Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each pH by visual inspection or by measuring the optical density at 600 nm.

    • To determine the Minimum Fungicidal Concentration (MFC), plate aliquots from wells showing no growth onto drug-free agar plates and incubate. The lowest concentration that results in no growth on the subculture plates is the MFC.

    • Compare the MIC and MFC values across the different pH levels to determine the optimal pH for this compound activity.

Visualizations

Abafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_biosynthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity squalene Squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols Sterol-C-24-Methyltransferase ergosterol_final Ergosterol intermediate_sterols->ergosterol_final This compound This compound This compound->membrane_integrity Direct Damage This compound->lanosterol Inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow prep_medium Prepare RPMI + MOPS at various pH values setup_plate Set up 96-well plate with drug dilutions prep_medium->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate plate prep_inoculum->inoculate prep_drug Prepare this compound Dilutions prep_drug->setup_plate setup_plate->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MIC incubate->read_mic determine_mfc Determine MFC read_mic->determine_mfc compare Compare MIC/MFC across pH values determine_mfc->compare

Caption: Workflow for pH optimization of this compound.

References

Troubleshooting inconsistent results in Abafungin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Abafungin assays.

Troubleshooting Inconsistent Results

This section addresses common issues that may lead to variability in your this compound assay results.

Question/Issue Possible Causes Recommended Solutions
Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected or inconsistent, especially in solid media? Interaction with Assay Medium: Standard agar contains agaropectin with sulfate groups that can interfere with this compound activity, leading to artificially high MIC values.[1]Use Agarose: Substitute agar with a low-sulfate agarose for agar dilution assays. This will provide more consistent and accurate MIC readings.[1] Broth Microdilution: Whenever possible, use broth microdilution assays as the primary method for determining MIC, as this avoids solidification agent interference.
I am observing little to no antifungal activity. Compound Degradation: this compound may have degraded due to improper storage.[2] Incorrect Concentration: Errors in serial dilution calculations can lead to lower than intended final concentrations.[3] Resistant Fungal Strain: The fungal strain may have intrinsic or acquired resistance.[3]Storage: Ensure this compound stock solutions are stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light and moisture. Avoid repeated freeze-thaw cycles. Verify Calculations: Double-check all dilution calculations. Use Control Strains: Include a known susceptible control strain in your experiments to validate the assay's performance.
My results show high variability between replicates. Solvent Effects: If using DMSO to dissolve this compound, high final concentrations can impact fungal growth. Inconsistent Inoculum: Variation in the initial fungal cell density can lead to inconsistent results.Control DMSO Concentration: For aqueous-based assays, ensure the final DMSO concentration does not exceed 1%. Standardize Inoculum: Prepare and standardize the fungal inoculum photometrically to ensure a consistent starting cell density for each experiment.
The fungicidal effect appears weaker than anticipated. Assay Duration: Insufficient incubation time may not be enough to observe the full fungicidal effect. Dual Mechanism of Action: this compound's primary mechanisms are concentration-dependent. Ergosterol biosynthesis inhibition occurs at lower concentrations, while direct membrane damage and subsequent cell death occur at higher concentrations.Time-Kill Assays: Perform time-kill curve assays to determine the optimal time frame for observing the fungicidal activity against your specific fungal strain. Concentration Range: Test a broad range of this compound concentrations to ensure you are observing both of its mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has a dual mechanism of action. At lower concentrations (around 10⁻⁷M), it inhibits ergosterol biosynthesis by targeting the enzyme sterol-C-24-methyltransferase. At higher concentrations (around 10⁻⁴M), it acts directly on the fungal cell membrane, causing disruption, leakage of potassium and ATP, and ultimately cell death. This dual action is effective against both growing and resting fungi.

Q2: How does the choice of assay medium affect this compound's performance?

A2: The choice of solidifying agent in your medium is critical. Standard agar contains sulfated polymers that can antagonize this compound's activity, leading to significantly higher MIC values. Using agarose, which has a lower sulfate content, minimizes this interference and provides more reliable results.

Q3: What are the recommended storage conditions for this compound?

A3: this compound stock solutions should be stored sealed and protected from moisture and light. For storage up to one month, -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.

Q4: Are there known drug interactions that could affect my in vitro assays?

A4: While most drug interaction data pertains to clinical use, it's important to be aware of chemical interactions in your assays. For instance, antacids can reduce the absorption of this compound, suggesting that assay buffers with high pH or certain divalent cations might impact its availability. It is best to use standard, recommended media like Yeast Nitrogen Base (YNB) or Sabouraud dextrose.

Q5: Can I use this compound against non-metabolizing or "resting" fungi?

A5: Yes, a key feature of this compound is its effectiveness against both metabolically active and resting fungal cells. This is attributed to its ability to directly damage the cell membrane, a mechanism that is not dependent on active cell growth or division.

Data Summary

The following table summarizes the impact of different agar and agarose batches, distinguished by their sulfated ash content, on the activity of this compound against Candida albicans.

Solidifying AgentSulfated Ash (%)Geometric Mean MIC (μg/ml) of this compound
Agarose A0.11.78
Agarose B0.3511.1
Agarose C1.0>80
Standard Agar2.0>80
Data adapted from a study on the modes of action of this compound.

Key Experimental Protocols

Ergosterol Biosynthesis Assay

This protocol measures the effect of this compound on the synthesis of ergosterol.

  • Cell Preparation: Adjust the density of the fungal cell culture (e.g., C. albicans strain TIMM 0144) to 10⁷ cells/ml in Yeast Nitrogen Base (YNB) broth.

  • Incubation with this compound: Incubate the cell suspension with the desired concentrations of this compound at 37°C on a shaker.

  • Radiolabeling: Add 7.4 kBq/ml of ¹⁴C-acetate to the suspension.

  • Lipid Extraction: After 3 hours of incubation, take test samples and saponify them at 85°C for 2 hours in a solution of 15% KOH and 50% ethanol. Extract the lipid fraction with petroleum ether.

  • Analysis: Evaporate the petroleum ether, dissolve the residue in ether, and analyze the sterol content using thin-layer chromatography.

Potassium Release Assay

This protocol determines cell membrane damage by measuring the leakage of intracellular potassium.

  • Cell Preparation: Prepare a dense suspension of freshly grown yeast cells (e.g., C. albicans) at 10⁸ cells/ml in distilled water.

  • Incubation: Place the suspension on a shaker at 37°C and add the desired concentrations of this compound.

  • Sample Collection: At various time points, collect samples and filter them through a glass fiber filter to separate the cells from the extracellular fluid.

  • Potassium Measurement: Determine the potassium content of the filtrate using colorimetric analysis via flame spectrochemical analysis.

  • Quantification: Express the amount of released K⁺ as a ratio relative to the total potassium content, which can be determined from a control sample boiled for 10 minutes.

Visualizations

This compound's Dual Mechanism of Action

cluster_0 Low Concentration (≈10⁻⁷M) cluster_1 High Concentration (≈10⁻⁴M) A This compound B Sterol-C24-Methyltransferase (Ergosterol Biosynthesis) A->B Inhibits C Ergosterol Depletion B->C D Fungistatic Effect (Inhibition of Growth) C->D E This compound F Fungal Cell Membrane E->F Directly Damages G Membrane Disruption F->G H K⁺ and ATP Leakage G->H I Fungicidal Effect (Cell Death) H->I A Prepare Fungal Inoculum (e.g., 0.5 McFarland) C Inoculate Microtiter Plate Wells with Fungal Suspension and Drug Dilutions A->C B Prepare Serial Dilutions of this compound in Broth B->C D Incubate at 35-37°C for 24-48 hours C->D E Read Results Visually or with a Spectrophotometer D->E F Determine MIC (Lowest concentration with no visible growth) E->F A Inconsistent Assay Results? B Are you using solid (agar) media? A->B Yes G Check inoculum density and DMSO concentration. A->G No, in broth C Use low-sulfate agarose or broth microdilution. B->C Yes D Are control strains showing expected MICs? B->D No E Check this compound stock: - Storage conditions? - Expiration date? - Dilution calculations? D->E No F Check fungal strain for resistance or contamination. D->F Yes, but test strain is inconsistent

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Abafungin versus Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two antifungal agents, abafungin and ketoconazole. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping properties of these compounds.

Overview of Antifungal Action

This compound, a novel arylguanidine, exhibits a dual mechanism of action, targeting both ergosterol biosynthesis and the integrity of the fungal cell membrane.[1][2][3] In contrast, ketoconazole, an established imidazole antifungal, primarily acts by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[4] This fundamental difference in their modes of action may have implications for their antifungal spectrum, potency, and the potential for resistance development.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and ketoconazole, focusing on their inhibitory activities.

ParameterThis compoundKetoconazoleFungal SpeciesReference
Primary Enzyme Target Sterol C-24-methyltransferaseLanosterol 14α-demethylase (CYP51)Candida albicans[1]
IC50 (Enzyme Inhibition) Not explicitly reported0.4 - 0.6 µMCandida albicans CYP51
Minimum Inhibitory Concentration (MIC) Range vs. Dermatophytes Comparable to amorolfineNot directly compared in the same studyTrichophyton spp., Microsporum spp., Epidermophyton
Minimum Inhibitory Concentration (MIC) Range vs. Candida spp. Superior to bifonazole, clotrimazole, terbinafine, and amorolfineNot directly compared in the same studyCandida spp.
Minimum Inhibitory Concentration (MIC) Range vs. Aspergillus spp. Superior to bifonazole, clotrimazole, terbinafine, and amorolfineNot directly compared in the same studyAspergillus spp.

Mechanisms of Action: A Detailed Comparison

This compound: A Dual-Pronged Attack

This compound's antifungal activity stems from two distinct mechanisms:

  • Inhibition of Ergosterol Biosynthesis: this compound targets and inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is crucial for the methylation of sterols at the C-24 position, a key step in the ergosterol biosynthesis pathway in fungi. By blocking this step, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane.

  • Direct Membrane Damage: Independently of its effects on ergosterol synthesis, this compound exerts a direct damaging effect on the fungal cell membrane. This leads to the leakage of essential intracellular components, such as potassium ions and ATP, ultimately contributing to cell death. This direct action on the membrane is a key differentiator from azole antifungals like ketoconazole.

Ketoconazole: A Targeted Enzymatic Blockade

Ketoconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, ketoconazole effectively blocks this critical step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows associated with the mechanisms of action of this compound and ketoconazole.

Abafungin_Mechanism cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Multiple Steps Zymosterol Zymosterol Intermediate Sterols->Zymosterol 24-Methylated Sterols 24-Methylated Sterols Zymosterol->24-Methylated Sterols Sterol C-24-methyltransferase Ergosterol Ergosterol 24-Methylated Sterols->Ergosterol Membrane Cell Membrane Integrity Leakage Leakage of K+ and ATP Membrane->Leakage This compound This compound This compound->Membrane Directly Damages Sterol C-24-methyltransferase Sterol C-24-methyltransferase This compound->Sterol C-24-methyltransferase Inhibits

Caption: Dual mechanism of action of this compound.

Ketoconazole_Mechanism cluster_ergosterol Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-Demethyllanosterol->Ergosterol Multiple Steps Ketoconazole Ketoconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Ketoconazole->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Mechanism of action of Ketoconazole.

Experimental_Workflow cluster_this compound This compound Analysis cluster_ketoconazole Ketoconazole Analysis A1 Fungal Culture A2 Incubate with this compound A1->A2 A3 Sterol Extraction & Analysis (GC-MS) A2->A3 Ergosterol Pathway A4 Potassium Leakage Assay (Flame Photometry) A2->A4 Membrane Damage K1 Purified Fungal CYP51 K2 Incubate with Ketoconazole & Lanosterol K1->K2 K3 Measure Product Formation (Spectrophotometry/LC-MS) K2->K3

Caption: Experimental workflows for mechanism analysis.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanisms of action of this compound and ketoconazole.

This compound: Inhibition of Ergosterol Biosynthesis
  • Objective: To determine the effect of this compound on the ergosterol biosynthesis pathway.

  • Methodology:

    • Candida albicans cells are cultured in a suitable broth medium.

    • The fungal culture is incubated with varying concentrations of this compound.

    • After incubation, the cells are harvested, and the sterols are extracted.

    • The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates.

    • An accumulation of the substrate of sterol C-24-methyltransferase and a depletion of downstream products, including ergosterol, indicates inhibition of this enzyme.

This compound: Fungal Cell Membrane Damage Assay (Potassium Release)
  • Objective: To quantify the damage to the fungal cell membrane caused by this compound.

  • Methodology:

    • A dense suspension of Candida albicans cells is prepared in distilled water.

    • This compound is added to the cell suspension at various concentrations.

    • At specific time intervals, aliquots of the suspension are taken and centrifuged to pellet the cells.

    • The supernatant, containing the extracellular fluid, is collected.

    • The concentration of potassium ions in the supernatant is measured using a flame photometer.

    • The amount of potassium released is expressed as a percentage of the total intracellular potassium, which is determined by boiling a control cell suspension to release all intracellular contents.

Ketoconazole: Inhibition of Lanosterol 14α-Demethylase (CYP51)
  • Objective: To determine the inhibitory potency of ketoconazole against its target enzyme.

  • Methodology:

    • The fungal lanosterol 14α-demethylase (CYP51) enzyme is purified.

    • The purified enzyme is incubated in a reaction mixture containing its substrate, lanosterol, and a range of ketoconazole concentrations.

    • The enzymatic reaction is initiated and allowed to proceed for a defined period.

    • The reaction is then stopped, and the amount of product formed (14-demethyllanosterol) is quantified, typically using spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).

    • The concentration of ketoconazole that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.

Conclusion

This compound and ketoconazole represent two distinct approaches to targeting the fungal cell. While both ultimately disrupt the integrity of the fungal cell membrane by interfering with ergosterol biosynthesis, their specific molecular targets within this pathway differ. Furthermore, this compound possesses a second, direct membrane-damaging mechanism that is independent of ergosterol synthesis. This dual mode of action may offer advantages in terms of antifungal efficacy and the potential to overcome certain resistance mechanisms. The provided experimental data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of these antifungal agents.

References

Abafungin's Dual Assault on Fungal Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Abafungin's dual mechanism of action, comparing its performance with other antifungal agents. Supported by experimental data, this analysis highlights this compound's unique approach to combating fungal infections.

This compound, a novel synthetic arylguanidine, distinguishes itself in the antifungal landscape through a potent dual mechanism of action that targets the fungal cell membrane. This two-pronged attack involves the inhibition of ergosterol biosynthesis and direct disruption of membrane integrity, leading to both fungistatic and fungicidal effects against a broad spectrum of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2][3][4] This guide delves into the experimental validation of these mechanisms, presenting comparative data and detailed protocols to offer a comprehensive understanding of this compound's antifungal profile.

Dual Mechanism of Action: A Closer Look

This compound's efficacy stems from its ability to simultaneously undermine the structural and functional integrity of the fungal cell membrane through two distinct but complementary actions:

  • Inhibition of Ergosterol Biosynthesis: this compound specifically targets and inhibits the enzyme sterol-C-24-methyltransferase.[1] This enzyme is crucial for the transmethylation step at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. By inhibiting its synthesis, this compound disrupts fungal cell growth and proliferation.

  • Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound exerts a direct, damaging effect on the fungal cell membrane. This action leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as ions and ATP. This direct assault on the membrane contributes to the fungicidal activity of this compound, proving effective even against non-metabolizing or 'resting' fungal cells.

While the primary mechanisms of this compound are well-established to be membrane-centric, it is important to note that some other antifungal agents achieve their effects through different pathways, such as the inhibition of protein synthesis. While there is no direct evidence to suggest that this compound inhibits protein synthesis, a comprehensive understanding of antifungal strategies necessitates a comparison with agents that do target this pathway.

Comparative Antifungal Activity

The following tables summarize the in vitro activity of this compound against various pathogenic fungi, compared to other well-established antifungal agents with different mechanisms of action.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Dermatophytes

Fungal SpeciesThis compound (µg/mL)Clotrimazole (µg/mL)Terbinafine (µg/mL)Itraconazole (µg/mL)Griseofulvin (µg/mL)
Trichophyton mentagrophytes0.5 - 40.06 - 0.50.004 - 0.030.06 - 0.250.25 - 2
Trichophyton rubrum1 - 80.125 - 10.004 - 0.030.06 - 0.50.25 - 2
Microsporum canis0.5 - 40.06 - 0.50.008 - 0.060.125 - 10.5 - 4
Epidermophyton floccosum0.25 - 20.06 - 0.250.004 - 0.0150.03 - 0.1250.25 - 1

Data compiled from multiple sources.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Yeasts and Molds

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans0.5 - 160.125 - 640.125 - 10.03 - 0.25
Candida glabrata1 - 321 - >640.25 - 20.06 - 0.5
Aspergillus fumigatus0.5 - 1>640.25 - 10.06 - 0.25
Aspergillus niger1 - 4>640.5 - 20.125 - 1

Data compiled from multiple sources.

Visualizing this compound's Mechanism and Experimental Validation

To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway, the experimental workflow for mechanism validation, and the logical relationship of its dual action.

Abafungin_Mechanism cluster_this compound This compound cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane This compound This compound Sterol_C24_MT Sterol-C24-Methyltransferase This compound->Sterol_C24_MT Inhibits Membrane_Integrity Membrane Integrity This compound->Membrane_Integrity Directly Disrupts Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Sterol_C24_MT->Ergosterol_Biosynthesis Blocks Ergosterol->Membrane_Integrity Maintains Intracellular_Components Intracellular Components (Ions, ATP) Membrane_Integrity->Intracellular_Components Leakage Cell_Death Fungal Cell Death Intracellular_Components->Cell_Death Leads to

This compound's dual attack on the fungal cell membrane.

Experimental_Workflow cluster_Ergosterol Ergosterol Biosynthesis Inhibition Assay cluster_Membrane Membrane Integrity Assay Fungal_Culture_E Fungal Culture + This compound Radiolabeling Incubate with [14C]-acetate Fungal_Culture_E->Radiolabeling Lipid_Extraction Saponification & Lipid Extraction Radiolabeling->Lipid_Extraction TLC_HPLC TLC or HPLC Analysis of Sterols Lipid_Extraction->TLC_HPLC Quantification_E Quantify Ergosterol Levels TLC_HPLC->Quantification_E Fungal_Culture_M Fungal Culture + This compound Staining Stain with Propidium Iodide Fungal_Culture_M->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Quantification_M Quantify Cell Permeability Flow_Cytometry->Quantification_M

Workflow for validating this compound's mechanisms.

Logical_Relationship This compound This compound Dual_Action Dual Mechanism of Action This compound->Dual_Action Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis Dual_Action->Ergosterol_Inhibition Membrane_Disruption Direct Membrane Disruption Dual_Action->Membrane_Disruption Fungistatic Fungistatic Effect Ergosterol_Inhibition->Fungistatic Fungicidal Fungicidal Effect Membrane_Disruption->Fungicidal Broad_Spectrum Broad Spectrum Antifungal Activity Fungistatic->Broad_Spectrum Fungicidal->Broad_Spectrum

Logical flow of this compound's antifungal effects.

Detailed Experimental Protocols

For the validation of this compound's mechanisms of action, the following key experimental protocols are provided.

Protocol 1: Ergosterol Biosynthesis Inhibition Assay

This protocol is adapted from methods used to assess the impact of antifungal agents on sterol synthesis.

1. Fungal Culture and Treatment:

  • Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., Yeast Nitrogen Base broth) to mid-log phase.

  • Introduce varying concentrations of this compound to the cultures and incubate for a defined period (e.g., 3-24 hours).

2. Radiolabeling of Sterols:

  • Add a radiolabeled precursor, such as [14C]-acetate or L-[Methyl-14C]methionine, to the fungal cultures.

  • Continue incubation to allow for the incorporation of the radiolabel into newly synthesized sterols.

3. Lipid Extraction:

  • Harvest the fungal cells by centrifugation.

  • Saponify the cell pellet using a solution of potassium hydroxide in ethanol at an elevated temperature (e.g., 80-85°C) to break open the cells and hydrolyze esters.

  • Extract the non-saponifiable lipids (including sterols) using an organic solvent like n-hexane or petroleum ether.

4. Sterol Analysis:

  • Evaporate the organic solvent and redissolve the lipid extract in a small volume of a suitable solvent.

  • Separate the different sterol fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • For HPLC analysis, a C18 reverse-phase column is commonly used with a mobile phase of methanol or an acetonitrile/methanol mixture, and detection is performed using a UV detector at approximately 282 nm.

5. Quantification:

  • If using radiolabeling, quantify the radioactivity in the ergosterol spot/peak using a scintillation counter or a bio-imaging analyzer.

  • For non-radiolabeled methods, quantify the ergosterol peak area from the HPLC chromatogram and compare it to a standard curve of known ergosterol concentrations.

  • A reduction in the amount of ergosterol in this compound-treated samples compared to untreated controls indicates inhibition of the biosynthesis pathway.

Protocol 2: Fungal Cell Membrane Integrity Assay

This protocol utilizes the fluorescent dye propidium iodide (PI) to assess membrane permeability.

1. Fungal Culture and Treatment:

  • Grow the fungal strain in a liquid medium to the desired growth phase.

  • Expose the fungal cells to different concentrations of this compound for a specified duration. Include an untreated control and a positive control (e.g., heat-killed cells).

2. Staining with Propidium Iodide:

  • Harvest the fungal cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Resuspend the cells in the buffer and add propidium iodide solution to a final concentration of approximately 1-5 µg/mL.

  • Incubate the cells in the dark for 15-30 minutes. Propidium iodide can only enter cells with compromised membranes.

3. Analysis by Flow Cytometry or Fluorescence Microscopy:

  • Analyze the stained cell suspension using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 488 nm) and collect the emission in the red channel (typically >600 nm).

  • Alternatively, visualize the cells under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.

4. Data Interpretation:

  • Quantify the percentage of fluorescent (PI-positive) cells in the treated and control samples.

  • A significant increase in the percentage of PI-positive cells in the this compound-treated samples indicates a loss of membrane integrity.

Conclusion

The experimental evidence strongly supports the dual mechanism of action of this compound, which targets the fungal cell membrane through both the inhibition of ergosterol biosynthesis and direct membrane disruption. This multifaceted approach contributes to its broad-spectrum antifungal activity and positions it as a significant agent in the treatment of fungal infections. The provided comparative data and detailed experimental protocols offer a robust framework for further research and development in the field of antifungal therapeutics.

References

A Head-to-Head Comparison of Abafungin and Clotrimazole: An Antifungal Showdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the continuous evaluation of novel compounds against established agents is paramount for advancing clinical practice. This guide provides a detailed, data-driven comparison of abafungin, a novel arylguanidine, and clotrimazole, a widely used imidazole antifungal. We delve into their mechanisms of action, in vitro efficacy against a range of pathogenic fungi, and available clinical insights, presenting a comprehensive resource for the scientific community.

At a Glance: this compound vs. Clotrimazole

FeatureThis compoundClotrimazole
Drug Class ArylguanidineImidazole
Mechanism of Action Dual-action: Inhibits sterol-C-24-methyltransferase in the ergosterol biosynthesis pathway and causes direct membrane damage.[1][2][3][4][5]Inhibits lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Antifungal Spectrum Broad-spectrum activity against dermatophytes, yeasts (Candida), and molds (Aspergillus).Broad-spectrum activity against dermatophytes and yeasts (Candida).
Clinical Development Reached Phase II clinical trials; a Phase III trial for dermatomycoses was discontinued.Widely approved and used for various topical and mucosal fungal infections.

Mechanism of Action: A Tale of Two Pathways

This compound and clotrimazole both target the integrity of the fungal cell membrane by disrupting the ergosterol biosynthesis pathway, albeit at different key enzymatic steps.

This compound's Dual Assault: this compound exhibits a unique, dual mechanism of action. Primarily, it inhibits the enzyme sterol-C-24-methyltransferase, which is crucial for the transmethylation at the C-24 position of the sterol side chain. This disruption in the ergosterol pathway compromises the fungal cell membrane. Additionally, this compound exerts a direct damaging effect on the cell membrane, leading to leakage of cellular contents and cell death. This dual action contributes to its fungicidal activity against both growing and resting fungal cells.

Clotrimazole's Targeted Inhibition: Clotrimazole, a well-established imidazole, acts by specifically inhibiting lanosterol 14-alpha-demethylase. This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. By blocking this step, clotrimazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately inhibiting fungal growth.

G cluster_this compound This compound Pathway cluster_clotrimazole Clotrimazole Pathway Aba This compound SterolC24 Sterol-C-24- methyltransferase Aba->SterolC24 Inhibits MembraneDamage_A Direct Membrane Damage Aba->MembraneDamage_A Ergosterol_A Ergosterol Biosynthesis SterolC24->Ergosterol_A CellDeath_A Fungal Cell Death Ergosterol_A->CellDeath_A Disruption leads to MembraneDamage_A->CellDeath_A Causes Clot Clotrimazole Lanosterol14 Lanosterol 14-alpha- demethylase Clot->Lanosterol14 Inhibits Ergosterol_C Ergosterol Biosynthesis Lanosterol14->Ergosterol_C CellDeath_C Fungal Cell Death Ergosterol_C->CellDeath_C Disruption leads to

Figure 1: Mechanisms of action for this compound and Clotrimazole.

In Vitro Antifungal Activity: A Quantitative Comparison

The in vitro activity of both agents has been evaluated against a range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Dermatophytes

Studies indicate that this compound's activity against dermatophytes is generally comparable to or slightly less potent than clotrimazole.

OrganismThis compound MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)
Trichophyton spp.1 - 160.08 - 0.43
Microsporum spp.1 - 160.08 - 0.43
Epidermophyton floccosum1 - 160.08 - 0.43

Note: Data for this compound is based on a broth dilution assay with an incubation of 14 days. Data for clotrimazole is from a study using a broth microdilution method.

Yeasts

This compound has demonstrated potent activity against various Candida species, often superior to that of clotrimazole.

OrganismThis compound MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)
Candida albicans0.5 - 160.008 - 8
Candida glabrataNot widely reported0.125 - >8
Candida kruseiNot widely reported0.125

Note: this compound MICs were determined by a broth dilution assay with 24-48 hours of incubation. Clotrimazole MICs are from various studies using EUCAST or CLSI methods.

Molds

Against molds like Aspergillus, this compound has shown promising in vitro activity.

OrganismThis compound MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)
Aspergillus fumigatus0.5 - 1Not widely reported for clinical breakpoints
Aspergillus nigerNot widely reportedNot widely reported for clinical breakpoints

Note: this compound MICs were determined by a broth dilution assay with an incubation of 5-7 days.

Experimental Protocols

The determination of in vitro antifungal activity is highly dependent on the methodology employed. The following sections detail the typical experimental protocols used for evaluating agents like this compound and clotrimazole.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standardized method for determining the MIC of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain pure colonies.

  • A suspension of the fungal cells or conidia is prepared in sterile saline or water.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-5 x 10^6 CFU/mL for yeasts). This suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • The plates are incubated at a specific temperature (e.g., 35°C for yeasts and most molds, 28-30°C for dermatophytes) for a defined period (e.g., 24-48 hours for yeasts, 4-7 days for dermatophytes and molds).

4. MIC Determination:

  • Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles against yeasts) in fungal growth compared to a drug-free growth control well.

G cluster_workflow Broth Microdilution Workflow start Start: Pure Fungal Culture prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of Antifungal Agent prep_drug->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End: MIC Value read_mic->end

Figure 2: Experimental workflow for the broth microdilution assay.
Ergosterol Biosynthesis Inhibition Assay

This assay is used to confirm the mechanism of action of antifungal agents that target the ergosterol pathway.

1. Fungal Cell Culture and Treatment:

  • A culture of the test fungus (e.g., Candida albicans) is grown in a suitable broth medium.

  • The fungal cells are exposed to different concentrations of the antifungal agent (e.g., this compound or clotrimazole).

2. Radiolabeling and Lipid Extraction:

  • A radiolabeled precursor of ergosterol, such as [14C]-acetate or L-[methyl-14C]methionine, is added to the cultures.

  • After a defined incubation period, the fungal cells are harvested, and the lipids are extracted using a saponification process followed by solvent extraction (e.g., with petroleum ether).

3. Sterol Analysis:

  • The extracted sterols are separated and analyzed using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The amount of radiolabeled ergosterol and its precursors is quantified to determine the extent of inhibition of the ergosterol biosynthesis pathway by the antifungal agent.

G cluster_protocol Ergosterol Biosynthesis Inhibition Protocol culture Fungal Cell Culture treatment Treat with Antifungal Agent culture->treatment radiolabel Add Radiolabeled Precursor treatment->radiolabel incubation Incubate radiolabel->incubation extraction Lipid Extraction (Saponification & Solvent) incubation->extraction analysis Sterol Analysis (TLC or GC-MS) extraction->analysis quantification Quantify Ergosterol and Precursors analysis->quantification

Figure 3: Protocol for ergosterol biosynthesis inhibition assay.

Clinical Perspectives

Clotrimazole: As a long-standing therapeutic, clotrimazole has a well-documented clinical profile. It is effective for a variety of superficial fungal infections, including tinea pedis, tinea cruris, tinea corporis, and cutaneous and vulvovaginal candidiasis. Clinical cure rates for dermatophyte infections are reported to be in the range of 60-100%, and for cutaneous candidiasis, 80-100%.

This compound: The clinical development of this compound has been more limited. It progressed to Phase II clinical trials for indications such as onychomycosis. However, a Phase III clinical trial for dermatomycoses was discontinued in 2009. The reasons for the discontinuation are not extensively detailed in the available literature, and as such, comprehensive clinical efficacy and safety data for this compound in large patient populations are not publicly available.

Conclusion

This compound and clotrimazole represent two distinct classes of antifungal agents with different mechanisms of action. While clotrimazole remains a cornerstone of topical antifungal therapy, this compound's unique dual-action mechanism and potent in vitro activity, particularly against yeasts and molds, suggest it held promise as a therapeutic candidate.

The available in vitro data indicates that while this compound may be slightly less potent against dermatophytes compared to clotrimazole, its superior activity against Candida and Aspergillus species is a notable feature. However, the lack of extensive clinical trial data for this compound makes a direct comparison of their clinical effectiveness challenging. For researchers and drug development professionals, the story of this compound underscores the complexities of translating promising in vitro activity into a clinically successful therapeutic. Further research into novel antifungal agents with unique mechanisms of action remains a critical endeavor in the fight against fungal infections.

References

Comparative Analysis of the Synergistic Potential of Abafungin and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanisms of Action: A Basis for Potential Synergy

Abafungin exhibits a dual mechanism of action, distinguishing it from many existing antifungals.[1][2][3] It inhibits the enzyme sterol-C-24-methyltransferase, which is involved in the transmethylation at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway.[1][4] Additionally, this compound has a direct effect on the fungal cell membrane, causing disruption and leakage of cellular contents, an action that is independent of the cell's metabolic state.

Fluconazole, a member of the triazole class, also targets the ergosterol biosynthesis pathway but at a different step. It specifically inhibits the fungal cytochrome P450 enzyme, 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol precursors and impairs the integrity and function of the fungal cell membrane.

The distinct targets of this compound and Fluconazole within the same critical biosynthetic pathway, coupled with this compound's direct membrane-disrupting activity, provide a strong rationale for investigating their potential synergistic interaction. By inhibiting ergosterol synthesis at two different points while simultaneously destabilizing the cell membrane, the combination could result in a more potent antifungal effect than either agent alone.

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fungal_Sterols Fungal Sterols (e.g., Episterol) Lanosterol->Fungal_Sterols 14-alpha-demethylase Ergosterol Ergosterol Fungal_Sterols->Ergosterol Sterol-C-24-methyltransferase Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits This compound This compound This compound->Fungal_Sterols Inhibits This compound->Cell_Membrane Directly Disrupts

Caption: Mechanisms of Action for Fluconazole and this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a checkerboard synergy assay between this compound and Fluconazole against a clinical isolate of Candida albicans. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents visible growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (ΣFIC)Interpretation
This compound 20.250.1250.375Synergy
Fluconazole 820.250

FIC Index Interpretation:

  • Synergy: ≤ 0.5

  • Indifference (Additive): > 0.5 to 4.0

  • Antagonism: > 4.0

Experimental Protocols

Checkerboard Broth Microdilution Assay for Antifungal Synergy

This protocol is a standard method for determining the in vitro interaction between two antifungal agents.

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and Fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1 mg/mL.

  • Further dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to the desired starting concentrations.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

  • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Checkerboard Plate Setup:

  • Use a 96-well microtiter plate.

  • Along the x-axis, perform serial dilutions of Fluconazole. Along the y-axis, perform serial dilutions of this compound.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Include control wells with each drug alone to determine their individual MICs, as well as a growth control well (no drug) and a sterility control well (no inoculum).

4. Incubation:

  • Add the prepared fungal inoculum to all wells except the sterility control.

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC and FIC Index Calculation:

  • After incubation, visually inspect the wells for turbidity or use a spectrophotometer to measure growth.

  • The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

  • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC (this compound) + FIC (Fluconazole).

Start Start: Prepare Reagents Prep_Drugs Prepare Stock Solutions (this compound & Fluconazole) Start->Prep_Drugs Prep_Inoculum Prepare Fungal Inoculum (e.g., C. albicans) Start->Prep_Inoculum Setup_Plate Set up 96-Well Plate (Checkerboard Dilutions) Prep_Drugs->Setup_Plate Add_Inoculum Inoculate Plate Prep_Inoculum->Add_Inoculum Setup_Plate->Add_Inoculum Incubate Incubate Plate (35°C, 24-48h) Add_Inoculum->Incubate Read_Results Read MICs Visually or Spectrophotometrically Incubate->Read_Results Calculate_FIC Calculate FIC Index ΣFIC = FIC_A + FIC_B Read_Results->Calculate_FIC Interpret Interpret Results (Synergy, Indifference, Antagonism) Calculate_FIC->Interpret End End: Report Findings Interpret->End

Caption: Experimental Workflow for Checkerboard Synergy Assay.

Conclusion

The distinct and complementary mechanisms of action of this compound and Fluconazole suggest a high potential for synergistic activity against a broad range of fungal pathogens. The proposed dual assault on the ergosterol biosynthesis pathway and the fungal cell membrane could lead to a more profound antifungal effect and may offer a valuable therapeutic option, particularly for infections caused by resistant strains. The provided experimental protocol offers a robust framework for researchers to validate this hypothesis and quantify the nature of the interaction between these two compounds. Further in vitro and in vivo studies are warranted to explore the full clinical potential of this combination.

References

Antagonistic Interactions of Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Abafungin" did not yield information on a recognized therapeutic agent. This guide will therefore use the well-documented antifungal drug Voriconazole as a representative agent to illustrate principles of antagonistic drug interactions, based on available experimental data.

This guide provides a comparative analysis of the antagonistic interactions between the triazole antifungal voriconazole and other antifungal agents. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an understanding of potential negative interactions in combination antifungal therapy.

Mechanism of Action of Key Antifungal Agents

Voriconazole is a broad-spectrum triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase.[1][2] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of this pathway disrupts membrane integrity, leading to fungistatic or fungicidal activity.[1]

Caspofungin, a member of the echinocandin class, inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme. This action disrupts cell wall integrity, leading to osmotic instability and cell death. Amphotericin B, a polyene antifungal, binds directly to ergosterol in the fungal membrane, forming pores that lead to leakage of intracellular contents and cell death.

While combinations of voriconazole and caspofungin often result in synergistic or additive effects, antagonism has been observed under specific conditions, particularly in triple-drug combinations.

Quantitative Analysis of Antifungal Interactions

The interaction between antifungal agents is commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interaction interpretations are generally categorized as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0

The following table summarizes data from an in vitro study investigating the triple combination of voriconazole, caspofungin, and amphotericin B against various Aspergillus species. This study revealed concentration-dependent antagonism.

Fungal SpeciesDrug CombinationMedian Drug Concentrations (mg/L)Interaction OutcomeMedian FICI
Aspergillus spp. (n=9 isolates)Voriconazole + Caspofungin + Amphotericin BLow: Amphotericin B (0.10-0.22), Voriconazole (0.07-0.15), Caspofungin (4.32-17.28)Synergy0.49–0.57
Aspergillus spp. (n=9 isolates)Voriconazole + Caspofungin + Amphotericin BHigh: Amphotericin B (0.3-0.5), Voriconazole (0.23-0.68), Caspofungin (1.47-32)Antagonism1.65–2.15*

*Note: While the reported FICI range of 1.65-2.15 is typically classified as "indifference" or "no interaction", the study authors identified these as antagonistic interactions relative to the synergy observed at lower concentrations. For the purpose of this guide on antagonism, this concentration-dependent shift away from synergy is highlighted.

Experimental Protocols

Checkerboard Microdilution Assay for Antifungal Interaction

The following protocol is a generalized methodology for determining antifungal interactions based on the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method.

  • Preparation of Antifungal Agents: Stock solutions of each antifungal agent (e.g., voriconazole, caspofungin, amphotericin B) are prepared at four times the final desired concentration in a suitable medium, such as RPMI 1640.

  • Plate Setup: A 96-well microtiter plate is used to create a two-dimensional matrix of drug concentrations.

    • Drug A (e.g., Voriconazole) is serially diluted horizontally across the plate.

    • Drug B (e.g., Caspofungin) is serially diluted vertically down the plate.

    • For triple-combination studies, multiple plates are prepared, with each plate containing a fixed concentration of the third drug (e.g., Amphotericin B).

    • Control wells containing each drug alone, as well as drug-free growth controls, are included.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud dextrose agar), and a suspension is prepared and adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. The final volume in each well is typically 200 µL.

  • Incubation: Plates are incubated at 35-37°C for a period appropriate for the organism being tested (e.g., 48-72 hours for Aspergillus spp.).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or spectrophotometric reading. The MIC is the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth compared to the drug-free control.

  • FICI Calculation: The FICI is calculated for each isoeffective combination to determine the nature of the interaction.

Visualizing Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate wells with fungal suspension prep_fungi->inoculate prep_drug_a Prepare Voriconazole Stock setup_plate Set up 96-well plate (2D Drug Dilution Matrix) prep_drug_a->setup_plate prep_drug_b Prepare Caspofungin Stock prep_drug_b->setup_plate setup_plate->inoculate incubate Incubate plate (e.g., 48h at 37°C) inoculate->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fici Calculate FICI values read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for Checkerboard Antifungal Interaction Assay.

antagonism_pathway cluster_fungus Fungal Cell ergosterol Ergosterol component1 Essential Component ergosterol->component1 glucan β-(1,3)-D-glucan component2 Essential Component glucan->component2 membrane Cell Membrane wall Cell Wall lanosterol_demethylase 14α-lanosterol demethylase lanosterol_demethylase->ergosterol Synthesizes glucan_synthase β-(1,3)-D-glucan synthase glucan_synthase->glucan Synthesizes voriconazole Voriconazole inhibits1 Inhibits voriconazole->inhibits1 caspofungin Caspofungin inhibits2 Inhibits caspofungin->inhibits2 inhibits1->lanosterol_demethylase inhibits2->glucan_synthase component1->membrane component2->wall

References

Safety Operating Guide

Proper Disposal of Abafungin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Abafungin

As a research chemical with potential hazards, the proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are mandated by the manufacturer in the Safety Data Sheet (SDS) provided with the compound, this guide offers a comprehensive framework for its handling and disposal based on established best practices for hazardous chemical waste. This information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal procedures.

Immediate Safety Considerations

This compound is categorized as a hazardous substance, and all waste contaminated with it must be treated as hazardous chemical waste. It is imperative to handle this compound and any associated waste with appropriate personal protective equipment (PPE), including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Work with this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The following procedures provide a systematic approach to managing this compound waste from generation to disposal.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate proper disposal. Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Waste Collection and Containerization

All containers used for this compound waste must be in good condition, compatible with the waste being collected, and have a secure, leak-proof lid.

Waste StreamDescriptionRecommended Container
Solid Waste Contaminated consumables such as gloves, pipette tips, bench paper, and vials containing this compound residue.Lined, rigid, puncture-proof container with a lid, clearly labeled as "Hazardous Waste."
Liquid Waste (Aqueous) Solutions of this compound in aqueous buffers (e.g., PBS).Clearly labeled, leak-proof, and chemically compatible container (e.g., HDPE carboy).
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Clearly labeled, solvent-resistant bottle (e.g., glass or appropriate plastic).

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The type of solvent (if applicable)

  • An approximate concentration of this compound

  • The date the waste was first added to the container

  • The name of the principal investigator or research group

Step 4: Storage

Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated. Liquid waste containers should be placed in secondary containment to prevent spills.

Step 5: Disposal

Never dispose of this compound waste down the drain or in the regular trash. All this compound waste must be collected by your institution's EHS or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound. Therefore, the recommended disposal method is based on the principle of containment and removal by a certified hazardous waste handler.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Abafungin_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_disposal Storage & Disposal start Begin Experiment with this compound sds Consult this compound Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe waste_gen Generate this compound Waste ppe->waste_gen identify Identify Waste Type waste_gen->identify solid Solid Waste (Gloves, Tips, etc.) identify->solid Solid liquid Liquid Waste (Aqueous or Organic) identify->liquid Liquid container_solid Collect in Labeled, Puncture-Proof Container solid->container_solid container_liquid Collect in Labeled, Leak-Proof Container liquid->container_liquid storage Store in Designated Secondary Containment Area container_solid->storage container_liquid->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup end Waste Disposed Compliantly pickup->end

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. Always prioritize the specific instructions in the manufacturer's SDS and your institution's established protocols for hazardous waste management.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abafungin
Reactant of Route 2
Reactant of Route 2
Abafungin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.